(R)-1-(benzo[b]thiophen-3-yl)ethanol
Description
Structure
3D Structure
Properties
IUPAC Name |
(1R)-1-(1-benzothiophen-3-yl)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10OS/c1-7(11)9-6-12-10-5-3-2-4-8(9)10/h2-7,11H,1H3/t7-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZOMPPGAMFPYDX-SSDOTTSWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CSC2=CC=CC=C21)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CSC2=CC=CC=C21)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(R)-1-(Benzo[b]thiophen-3-yl)ethanol: Structural Profiling, Asymmetric Synthesis, and Pharmacological Applications
Executive Summary
The chiral secondary alcohol (R)-1-(benzo[b]thiophen-3-yl)ethanol represents a privileged structural motif in modern medicinal chemistry. Featuring a rigid, sulfur-containing bicyclic heteroaromatic core coupled with a highly specific chiral hydroxyl center, this molecule serves as a critical intermediate in the synthesis of advanced active pharmaceutical ingredients (APIs). Notably, derivatives of this scaffold have been heavily investigated for their capacity to selectively modulate glucocorticoid receptor activity [1].
This technical whitepaper provides an in-depth analysis of the molecule’s physicochemical properties, details a self-validating chemoenzymatic protocol for its asymmetric synthesis, and maps its pharmacophoric utility in drug design.
Structural and Physicochemical Profiling
The molecular architecture of (R)-1-(benzo[b]thiophen-3-yl)ethanol consists of a benzo[b]thiophene ring system substituted at the C3 position with a 1-hydroxyethyl moiety. The absolute configuration at the C1' position is strictly (R), dictated by the spatial arrangement of the hydroxyl group, methyl group, and the bulky heteroaromatic ring. This specific 3D topology is paramount; in pharmacological contexts, the eudismic ratio between the (R) and (S) enantiomers often defines the efficacy and safety profile of the resulting drug candidate.
Quantitative Data Summary
The following table synthesizes the core physicochemical parameters of the target enantiomer:
| Parameter | Value / Description |
| Chemical Name | (R)-1-(benzo[b]thiophen-3-yl)ethanol |
| Racemate CAS RN | 20896-18-8 |
| Molecular Formula | C10H10OS |
| Molecular Weight | 178.25 g/mol |
| Exact Mass | 178.0452 Da |
| Stereocenter | C1' (R-configuration) |
| Hydrogen Bond Donors | 1 (Hydroxyl group) |
| Hydrogen Bond Acceptors | 1 (Hydroxyl oxygen) |
| Rotatable Bonds | 1 (C3 - C1' bond) |
| Topological Polar Surface Area (TPSA) | 48.5 Ų |
Mechanistic Synthesis and Stereocontrol Workflows
Synthesizing pure (R)-1-(benzo[b]thiophen-3-yl)ethanol requires rigorous stereocontrol. Traditional transition-metal-catalyzed asymmetric hydrogenations often struggle with the sulfur atom, which can poison metal catalysts (e.g., Ru, Rh, or Ir). Consequently, chemoenzymatic synthesis has emerged as the gold standard, offering high enantiomeric excess (ee > 98%) and aligning with green chemistry principles [1].
The most robust pathway involves the biocatalytic reduction of the prochiral ketone, 1-(benzo[b]thiophen-3-yl)ethanone, using whole-cell biocatalysts (such as Saccharomyces cerevisiae or specific Lactobacillus strains). Because wild-type yeast alcohol dehydrogenases strictly follow Prelog’s rule—delivering the hydride to the re face of the ketone—the reaction exclusively yields the (S)-enantiomer. To obtain the target (R)-enantiomer, a subsequent stereochemical inversion via the Mitsunobu reaction is required.
Chemoenzymatic synthesis and Mitsunobu inversion workflow for the (R)-enantiomer.
Detailed Experimental Protocol
The following self-validating protocol details the synthesis and inversion process, emphasizing the causality behind each experimental choice.
Phase 1: Biocatalytic Reduction (Yielding the S-Enantiomer)
-
Substrate Preparation: Dissolve 500 mg of 1-(benzo[b]thiophen-3-yl)ethanone in 5 mL of methanol. Causality: Methanol ensures substrate bioavailability without denaturing the biocatalyst at this low concentration.
-
Biocatalyst Hydration: Suspend 15 g of active dry baker's yeast in 50 mL of distilled water supplemented with 5 g of D-glucose. Causality: D-glucose acts as the terminal electron donor, driving the continuous regeneration of the NADH/NADPH cofactors required by the yeast's ketoreductases.
-
Incubation: Add the substrate solution to the yeast suspension. Incubate at 30°C with orbital shaking (200 rpm) for 72 hours. Monitor conversion via TLC (Hexane/Ethyl Acetate 3:1).
-
Extraction: Centrifuge the mixture at 4000 rpm for 15 minutes to pellet the biomass. Extract the supernatant with ethyl acetate (3 x 30 mL). Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate in vacuo to yield (S)-1-(benzo[b]thiophen-3-yl)ethanol.
Phase 2: Mitsunobu Inversion (S to R)
-
Reagent Assembly: Dissolve the crude (S)-enantiomer (1 equiv), triphenylphosphine (PPh₃, 1.2 equiv), and p-nitrobenzoic acid (1.2 equiv) in anhydrous THF under an inert argon atmosphere.
-
Activation & Inversion: Cool the mixture to 0°C. Dropwise add Diisopropyl azodicarboxylate (DIAD, 1.2 equiv). Causality: DIAD is selected over DEAD due to its superior safety profile and liquid state, allowing for precise, controlled addition. The reaction proceeds via a concerted SN2 mechanism, completely inverting the C1' stereocenter.
-
Hydrolysis: Isolate the ester intermediate via flash chromatography. Dissolve the ester in methanol and treat with 1M NaOH (2 equiv) at room temperature for 2 hours to cleave the p-nitrobenzoate group.
-
Analytical Validation: Extract the liberated (R)-alcohol with dichloromethane. Confirm the enantiomeric excess (ee > 98%) using chiral HPLC (e.g., Chiralcel OD-H column, Hexane/Isopropanol 90:10, 1.0 mL/min).
Biological Relevance and Pharmacophore Modeling
The (R)-enantiomer is not merely a chemical curiosity; it is a highly specific geometric key for biological locks. When utilized as a building block for glucocorticoid receptor modulators, the (R)-configuration positions the hydroxyl group optimally for directional hydrogen bonding with specific amino acid residues (e.g., Asn564 or Gln570) within the receptor's ligand-binding domain.
Conversely, the (S)-enantiomer often introduces steric clashes or fails to engage in these critical hydrogen bonds, leading to a precipitous drop in binding affinity.
Pharmacophore mapping of the (R)-enantiomer within a target receptor binding pocket.
The rigid benzo[b]thiophene core anchors the molecule via hydrophobic and π-π stacking interactions, while the methyl group fits snugly into a defined steric boundary, restricting the rotational freedom of the molecule and locking it into the bioactive conformation.
References
-
Title: Chemoenzymatic synthesis of (R)- and (S)-1-heteroarylethanols Source: Tetrahedron: Asymmetry (Volume 19, Issue 17, 2008, Pages 2068-2071) URL: [Link]
A Comprehensive Technical Guide to (R)-1-(benzo[b]thiophen-3-yl)ethanol
CAS Number: 887256-60-2
Introduction
(R)-1-(benzo[b]thiophen-3-yl)ethanol is a chiral secondary alcohol of significant interest to the pharmaceutical and chemical research communities. Its structural motif, featuring a benzo[b]thiophene core, is a key pharmacophore in a variety of biologically active molecules. The stereochemistry of the hydroxyl group at the C1 position is crucial for its interaction with biological targets, making the enantiomerically pure (R)-isomer a valuable chiral building block in the synthesis of complex drug candidates. This guide provides an in-depth overview of the synthesis, characterization, and analysis of (R)-1-(benzo[b]thiophen-3-yl)ethanol, tailored for researchers, scientists, and drug development professionals.
Physicochemical Properties
A summary of the key physicochemical properties of (R)-1-(benzo[b]thiophen-3-yl)ethanol is presented in the table below. These values are critical for its handling, formulation, and integration into synthetic workflows.
| Property | Value |
| CAS Number | 887256-60-2 |
| Molecular Formula | C₁₀H₁₀OS |
| Molecular Weight | 178.25 g/mol |
| Appearance | Off-white to pale yellow solid |
| Chirality | (R)-enantiomer |
Asymmetric Synthesis: The Corey-Bakshi-Shibata (CBS) Reduction
The most reliable and widely adopted method for the enantioselective synthesis of (R)-1-(benzo[b]thiophen-3-yl)ethanol is the asymmetric reduction of the corresponding prochiral ketone, 1-(benzo[b]thiophen-3-yl)ethanone (3-acetylbenzo[b]thiophene). The Corey-Bakshi-Shibata (CBS) reduction, which utilizes a chiral oxazaborolidine catalyst, is particularly well-suited for this transformation, consistently delivering high enantiomeric excess (ee).[1][2][3][4][5][6]
The underlying principle of the CBS reduction lies in the formation of a transient chiral complex between the oxazaborolidine catalyst, borane, and the ketone substrate. This complex pre-organizes the ketone in a way that directs the hydride delivery from the borane to one specific face of the carbonyl group, leading to the preferential formation of one enantiomer of the alcohol.[1][2][6]
Figure 1: General workflow for the synthesis and analysis of (R)-1-(benzo[b]thiophen-3-yl)ethanol.
Detailed Experimental Protocol: Asymmetric Reduction of 1-(benzo[b]thiophen-3-yl)ethanone
This protocol is designed to be a robust starting point for the laboratory-scale synthesis of (R)-1-(benzo[b]thiophen-3-yl)ethanol.
Materials:
-
1-(benzo[b]thiophen-3-yl)ethanone
-
(R)-(-)-2-Methyl-CBS-oxazaborolidine solution (1 M in toluene)
-
Borane-dimethyl sulfide complex (BMS, ~10 M)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric Acid
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated Sodium Chloride Solution)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Standard laboratory glassware (oven-dried)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add anhydrous THF (e.g., 20 mL for a 5 mmol scale reaction). Cool the flask to 0 °C in an ice bath.
-
Catalyst and Borane Addition: To the cooled THF, add (R)-(-)-2-Methyl-CBS-oxazaborolidine solution (0.1 equivalents, e.g., 0.5 mL of a 1 M solution for a 5 mmol scale). Stir for 10 minutes. Slowly add borane-dimethyl sulfide complex (0.6 equivalents, e.g., 0.3 mL for a 5 mmol scale) dropwise to the solution. Stir the mixture for another 15 minutes at 0 °C.
-
Substrate Addition: In a separate flask, dissolve 1-(benzo[b]thiophen-3-yl)ethanone (1.0 equivalent, e.g., 0.88 g for a 5 mmol scale) in anhydrous THF (e.g., 10 mL). Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Allow the reaction to proceed at 0 °C. Monitor the progress by Thin Layer Chromatography (TLC) until the starting ketone is consumed (typically 1-3 hours).
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of methanol (e.g., 5 mL) at 0 °C to decompose any excess borane.
-
Work-up: Remove the ice bath and allow the mixture to warm to room temperature. Add 1 M HCl (e.g., 15 mL) and stir for 30 minutes. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers and wash with saturated sodium bicarbonate solution (20 mL) and brine (20 mL). Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure (R)-1-(benzo[b]thiophen-3-yl)ethanol.
Spectroscopic Characterization
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzo[b]thiophene ring system, a quartet for the methine proton (CH-OH), a doublet for the methyl group, and a broad singlet for the hydroxyl proton. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard reference.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for each carbon atom in the molecule, including the two aromatic rings and the aliphatic side chain.
2. Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected absorptions include a broad O-H stretching band for the alcohol, C-H stretching for the aromatic and aliphatic protons, and C=C stretching bands for the aromatic rings.
3. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound.
Enantiomeric Purity Analysis by Chiral High-Performance Liquid Chromatography (HPLC)
Determining the enantiomeric excess (ee) of the synthesized (R)-1-(benzo[b]thiophen-3-yl)ethanol is critical. Chiral HPLC is the gold standard for this analysis. Polysaccharide-based chiral stationary phases (CSPs), such as those found in Chiralpak® and Chiralcel® columns, are highly effective for separating a wide range of enantiomers, including chiral alcohols.[10][11][12]
Figure 2: Principle of enantiomeric separation by chiral HPLC.
Recommended Chiral HPLC Method
Based on the successful separation of similar chiral compounds, a method utilizing a Chiralpak® AD-H column is proposed.[2][10]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.
-
Chiralpak® AD-H column (e.g., 250 x 4.6 mm, 5 µm).
Chromatographic Conditions:
| Parameter | Recommended Condition |
| Mobile Phase | n-Hexane / Isopropanol (IPA) with a small percentage of a basic modifier like diethylamine (DEA). A typical starting ratio would be 90:10 (n-Hexane:IPA) + 0.1% DEA. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
Method Validation and Optimization:
The separation should be optimized by systematically varying the ratio of n-hexane to isopropanol. Increasing the percentage of isopropanol will generally decrease retention times. The concentration of the basic modifier (DEA) can be adjusted to improve peak shape and resolution. The flow rate and column temperature can also be fine-tuned to achieve optimal separation.
Applications in Drug Development
The benzo[b]thiophene scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[13][14][15] The chiral alcohol functionality of (R)-1-(benzo[b]thiophen-3-yl)ethanol serves as a versatile handle for further synthetic modifications, allowing for the introduction of diverse functionalities and the construction of more complex molecules with tailored pharmacological profiles. Its enantiomeric purity is paramount, as different enantiomers can exhibit distinct biological activities, metabolic fates, and toxicological profiles.
Conclusion
(R)-1-(benzo[b]thiophen-3-yl)ethanol is a valuable chiral building block with significant potential in drug discovery and development. The Corey-Bakshi-Shibata reduction provides an efficient and highly enantioselective route for its synthesis from the corresponding ketone. The characterization and enantiomeric purity of the final product can be reliably assessed using a combination of standard spectroscopic techniques and chiral HPLC. This guide provides a comprehensive framework for the synthesis, analysis, and application of this important chiral intermediate, empowering researchers to advance their scientific endeavors.
References
-
Royal Society of Chemistry. (n.d.). Syntheses and NMR spectra. Retrieved from [Link]
-
Beilstein Archives. (n.d.). Download. Retrieved from [Link]
-
Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers. (n.d.). PMC. Retrieved from [Link]
-
Beilstein Archives. (n.d.). Download. Retrieved from [Link]
-
Corey–Itsuno reduction. (2023, December 29). In Wikipedia. [Link]
- CHIRALPAK AD-H. (n.d.). Daicel Chiral Technologies.
- Application Notes & Protocols: Synthesis of Chiral Alcohols via Asymmetric Ketone Reduction. (n.d.). BenchChem.
-
Beilstein Journals. (n.d.). Supporting Information Total synthesis of ent-pavettamine NMR data of all compounds. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Corey-Bakshi-Shibata Reduction. Retrieved from [Link]
-
Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. (2018, September 20). PMC. Retrieved from [Link]
-
Recent Advances in SPE–Chiral-HPLC Methods for Enantiomeric Separation of Chiral Drugs in Biological Samples. (2013, January 31). SciSpace. Retrieved from [Link]
- A Comparative Guide to Chiral HPLC Methods for Effective Enantiomeric Resolution. (n.d.). BenchChem.
-
Pharmaffiliates. (n.d.). CAS No : 13781-67-4| Chemical Name : 3-Thiopheneethanol. Retrieved from [Link]
-
Chiral High Performance Liquid Chromatography: Review. (2020, July 30). IJPPR. Retrieved from [Link]
-
Chapter 45 — Asymmetric synthesis. (n.d.). UVic. Retrieved from [Link]
-
Supporting Information Org. Commun. 15:4 (2022) 378-385 Zn(OAc)2•2H2O: An efficient catalyst for the one-pot synthesis of 2-substituted benzothiazoles. (2022, December 29). ACG Publications. Retrieved from [Link]
- SYNTHESIS OF BENZO[b]THIOPHENES USING ALKYNES AS PRECURSORS UNDER METAL-FREE CONDITIONS. (n.d.). Universidade Federal de Santa Maria.
-
1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. (2017, February 24). SciSpace. Retrieved from [Link]
- Google Patents. (n.d.). EP0859770B1 - PROCESS FOR THE SYNTHESIS OF BENZO b]THIOPHENES.
-
Organic Chemistry Portal. (n.d.). Benzothiophene synthesis. Retrieved from [Link]
-
Scribd. (n.d.). Regioselective Benzo[b]thiophene Synthesis. Retrieved from [Link]
-
Sci-Hub. (n.d.). Benzo[b]thiophene derivatives. VIII. Benzo[b]thiophene‐3‐earboxaldehyde and derivatives. Retrieved from [Link]
Sources
- 1. 1-(benzo[b]thiophen-3-yl)-1-cyclopropylethanol | 3002440-69-6 [m.chemicalbook.com]
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- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 5. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. web.uvic.ca [web.uvic.ca]
- 7. Benzo[b]thiophen-3-ylmethanol (1 x 100 mg) | Reagentia [reagentia.eu]
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- 9. beilstein-archives.org [beilstein-archives.org]
- 10. Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. EP0859770B1 - PROCESS FOR THE SYNTHESIS OF BENZO b]THIOPHENES - Google Patents [patents.google.com]
- 14. Benzothiophene synthesis [organic-chemistry.org]
- 15. Sci-Hub. Benzo[b]thiophene derivatives. VIII. Benzo[b]thiophene‐3‐earboxaldehyde and derivatives / Journal of Heterocyclic Chemistry, 1966 [sci-hub.box]
1-(benzo[b]thiophen-3-yl)ethanol molecular weight and formula
This technical guide provides an in-depth analysis of 1-(benzo[b]thiophen-3-yl)ethanol , a critical chiral building block in medicinal chemistry.[1] This document is structured for researchers requiring precise physicochemical data, synthetic protocols, and analytical frameworks.
Physicochemical Profiling, Synthetic Utility, and Analytical Characterization
Molecular Identity & Core Physicochemical Data[1]
1-(Benzo[b]thiophen-3-yl)ethanol is a secondary alcohol featuring a benzothiophene bicyclic core.[1] Unlike its 2-substituted isomer (a key intermediate for Zileuton), the 3-substituted variant serves as a distinct pharmacophore for exploring structure-activity relationships (SAR) in 5-lipoxygenase (5-LOX) inhibitors and monoamine oxidase (MAO) modulators.[1]
Chemical Specifications
| Parameter | Specification |
| IUPAC Name | 1-(1-Benzothiophen-3-yl)ethanol |
| CAS Registry Number | 20896-18-8 (Racemic) |
| Molecular Formula | |
| Molecular Weight | 178.25 g/mol |
| Monoisotopic Mass | 178.0452 g/mol |
| Chirality | Contains one stereocenter at the |
| Appearance | Typically a viscous oil or low-melting solid (isomer dependent).[1] |
| Solubility | Soluble in polar organic solvents (MeOH, EtOH, DMSO, DCM); sparingly soluble in water. |
Structural Architecture
The molecule consists of a planar benzothiophene ring system fused to a flexible hydroxyethyl tail at the C3 position.[1] The C3 position is electronically distinct from C2, being the preferred site for electrophilic aromatic substitution, which dictates the synthetic strategy.[1]
Figure 1: Structural connectivity highlighting the C3-substitution pattern characteristic of this isomer.
Synthetic Pathways & Process Chemistry[1]
The synthesis of 1-(benzo[b]thiophen-3-yl)ethanol is governed by the reactivity of the benzothiophene ring.[1] Unlike thiophene (which substitutes at C2), the fused benzene ring directs electrophilic attack to C3 .
Pathway: Friedel-Crafts Acylation & Reduction
This is the standard laboratory protocol, offering high regioselectivity.[1]
Step 1: Acylation (Synthesis of the Ketone Precursor)
-
Reagents: Benzothiophene, Acetyl Chloride,
or , DCM.[1] -
Mechanism: Electrophilic aromatic substitution.[1] The carbocation attacks C3 due to resonance stabilization from the benzene ring.[1]
-
Intermediate: 3-Acetylbenzo[b]thiophene (CAS: 1128-05-8).[1]
Step 2: Carbonyl Reduction
-
Reagents: Sodium Borohydride (
), Methanol.[1][2] -
Outcome: Racemic 1-(benzo[b]thiophen-3-yl)ethanol.
Experimental Protocol (Racemic Synthesis)
Objective: Preparation of 10 mmol scale batch.
-
Precursor Preparation: Dissolve 3-acetylbenzo[b]thiophene (1.76 g, 10 mmol) in anhydrous Methanol (20 mL). Cool to 0°C under
atmosphere.[1] -
Reduction: Add
(0.57 g, 15 mmol) portion-wise over 15 minutes. Caution: Hydrogen gas evolution.[1] -
Reaction: Stir at 0°C for 1 hour, then warm to room temperature (RT) for 2 hours. Monitor by TLC (Hexane:EtOAc 3:1).[1] The ketone spot (
) should disappear, replaced by the alcohol ( ). -
Workup: Quench with saturated
solution (10 mL). Evaporate MeOH under reduced pressure. Extract aqueous residue with DCM ( mL).[1] -
Purification: Dry combined organics over
, filter, and concentrate. Purify via flash column chromatography (Silica gel, 0-30% EtOAc in Hexane).
Asymmetric Synthesis (Enantioselective)
For pharmaceutical applications requiring high enantiomeric excess (
-
Catalyst: Ketoreductases (KREDs) or Corey-Bakshi-Shibata (CBS) catalyst.[1]
-
Donor: NADPH (biocatalytic) or Borane (chemical).[1]
Figure 2: Divergent synthetic pathways for racemic and enantiopure production.[1]
Analytical Characterization
Validating the identity of 1-(benzo[b]thiophen-3-yl)ethanol requires distinguishing it from the 2-yl isomer and quantifying the enantiomeric ratio.[1]
Spectroscopic Signature ( NMR in )
-
Aromatic Region (7.3 - 7.9 ppm): Multiplets corresponding to the benzene ring and the C2-H proton of the thiophene ring.[1]
-
Diagnostic Signal: The C2-H proton typically appears as a singlet or fine doublet around 7.3-7.4 ppm, distinct from the 3-H proton seen in 2-substituted isomers.[1]
-
-
Methine Proton (5.1 - 5.3 ppm): Quartet (
Hz).[1] This is the proton on the carbon bearing the hydroxyl group ( ). -
Methyl Group (1.6 ppm): Doublet (
Hz).[1]
Chiral Separation (HPLC)
Separation of the (R) and (S) enantiomers is critical for biological assays.
-
Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamate derivatives).[1]
-
Mobile Phase: Hexane : Isopropanol (90:10).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV at 254 nm (Benzothiophene absorption).[1]
Pharmaceutical Relevance & Applications
While the 2-substituted isomer is the scaffold for Zileuton (a 5-LOX inhibitor for asthma), the 3-substituted isomer (CAS 20896-18-8) serves two primary roles in drug discovery:[1]
-
Negative Control / SAR Probe: Used to validate the regioselectivity requirements of benzothiophene-based enzyme inhibitors.[1] The shift from C2 to C3 often results in a loss of potency for 5-LOX, helping define the pharmacophore binding pocket.[1]
-
Chiral Intermediate: The alcohol functionality allows for conversion into amines (via azide displacement) or ethers, generating novel CNS-active agents targeting serotonin receptors or MAO-B.[1]
Comparative Pharmacology[1]
| Feature | 2-Substituted (Zileuton Series) | 3-Substituted (Target Molecule) |
| Synthetic Access | Lithiation at C2 (Kinetic control) | Friedel-Crafts at C3 (Thermodynamic control) |
| Primary Target | 5-Lipoxygenase (Asthma) | MAO-B / Serotonin (CNS research) |
| Metabolic Stability | Susceptible to S-oxidation | Sterically hindered at C3 |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15116, 1-(Benzo[b]thiophen-3-yl)ethanone. (Precursor Data). Retrieved from [Link]
-
Molaid Chemicals. 3-(1-hydroxyethyl)benzo[b]thiophene (CAS 20896-18-8) Technical Data. Retrieved from [Link]
-
Campaigne, E. (1984).[1] Thiophenes and their Benzo Derivatives: Synthesis and Applications. Comprehensive Heterocyclic Chemistry. (Foundational synthesis of 3-substituted benzothiophenes).
Sources
Positional Isomerism in Benzothiophene Ethanols: A Comparative Technical Guide
The following technical guide is structured to provide actionable, high-level scientific insight into the differentiation, synthesis, and utility of benzothiophene ethanol isomers.
Executive Summary
In medicinal chemistry, the benzothiophene scaffold serves as a critical bioisostere for indole and naphthalene, featuring prominently in selective estrogen receptor modulators (SERMs) and 5-lipoxygenase inhibitors. However, the positional isomerism of the hydroxyethyl side chain—specifically at the C2 versus C3 position—creates profound differences in electronic character, metabolic stability, and synthetic accessibility.
This guide delineates the technical distinctions between 2-(benzo[b]thiophen-2-yl)ethanol (2-yl isomer) and 2-(benzo[b]thiophen-3-yl)ethanol (3-yl isomer). The 2-yl isomer is synthetically accessible via direct lithiation but often introduces metabolic liability. The 3-yl isomer requires electrophilic halogenation strategies for access and offers distinct vector orientation for receptor binding pockets.
Structural & Electronic Fundamentals
The core difference lies in the electronic environment of the carbon atom anchoring the ethanol chain.
| Feature | 2-yl Isomer (C2-Substituted) | 3-yl Isomer (C3-Substituted) |
| Electronic Nature | ||
| Nucleophilicity | C2 is naturally nucleophilic in isolated thiophenes, but in benzothiophenes, C3 is the preferred site for Electrophilic Aromatic Substitution (EAS). | C3 is the site of highest electron density in the fused system. |
| Acidity (pKa) | High acidity of C2-H allows direct deprotonation. | Lower acidity of C3-H makes direct lithiation difficult without directing groups. |
| Metabolic Liability | Blocks the C2 "metabolic soft spot." | Leaves C2 open to oxidation (sulfoxide formation) or hydroxylation. |
Electronic Causality
The sulfur atom in the benzothiophene ring exerts an inductive electron-withdrawing effect (-I) on the C2 position, making the C2-proton significantly more acidic than the C3-proton. Conversely, the resonance contribution (+M) of the sulfur lone pair directs electrophiles to C3. This dichotomy dictates the synthetic strategies: Nucleophiles (bases) target C2; Electrophiles target C3.
Synthetic Pathways[1][2][3]
The synthesis of these isomers requires divergent workflows. The 2-yl isomer utilizes the acidity of the C2 proton, while the 3-yl isomer exploits the susceptibility of C3 to electrophilic attack.
Workflow Visualization
The following diagram illustrates the decision logic for synthesizing each isomer.
Caption: Divergent synthetic routes based on electronic properties. C2 access is direct; C3 requires a halogen handle.
Detailed Synthetic Protocols
Protocol A: Synthesis of the 2-yl Isomer (Direct Lithiation)
Rationale: This method leverages the high acidity of the C2 proton relative to C3.
-
Setup: Flame-dry a 250 mL round-bottom flask under Argon.
-
Reagents: Dissolve Benzo[b]thiophene (1.0 eq) in anhydrous THF (0.5 M).
-
Lithiation: Cool to -78°C. Add n-Butyllithium (1.1 eq, 2.5M in hexanes) dropwise over 20 minutes.
-
Checkpoint: The solution typically turns yellow/orange, indicating the formation of the 2-lithio species.
-
-
Reaction: Stir for 1 hour at -78°C.
-
Alkylation: Add Ethylene Oxide (excess, or 1.5 eq if handling gas) via cannula or as a solution in THF.
-
Workup: Allow to warm to RT overnight. Quench with saturated NH₄Cl. Extract with EtOAc.
Protocol B: Synthesis of the 3-yl Isomer (Via 3-Bromo Intermediate)
Rationale: Direct lithiation fails to target C3. We must first install a bromine atom at C3 using Electrophilic Aromatic Substitution (EAS), then swap it for a metal.
-
Step 1: Bromination: Treat Benzo[b]thiophene with Br₂ in Acetic Acid.
-
Selectivity: The reaction naturally favors the C3 position (>95%). Recrystallize to remove trace 2,3-dibromo impurities.
-
-
Step 2: Grignard Formation: Dissolve 3-bromobenzo[b]thiophene in anhydrous ether/THF. Add Mg turnings and an iodine crystal initiator to form the Grignard reagent (Benzo[b]thiophen-3-ylmagnesium bromide).
-
Step 3: Alkylation: Cool the Grignard solution to 0°C. Add Ethylene Oxide.
-
Workup: Acidic quench (HCl) followed by extraction.
Analytical Differentiation
Distinguishing these isomers is critical, as they have the same molecular weight (MW: 178.25 g/mol ).
1H NMR Spectroscopy (Diagnostic Signals)
The aromatic region provides the "fingerprint."
-
2-yl Isomer:
-
C3-Proton Signal: Appears as a singlet (or fine doublet) typically around 7.20 - 7.30 ppm .
-
Key Feature: The absence of the C2 proton (which is usually more downfield) and the shielding effect of the alkyl group at C2.
-
-
3-yl Isomer:
-
C2-Proton Signal: Appears as a singlet typically downfield at 7.40 - 7.60 ppm .
-
Key Feature: The C2 proton is deshielded by the adjacent sulfur atom.
-
13C NMR Spectroscopy[5][6]
-
C2-substituted: The carbon attached to Sulfur (C2) will show a shift characteristic of alkyl substitution (~140-145 ppm range, depending on solvent).
-
C3-substituted: The C2 carbon remains unsubstituted and will appear in the aromatic CH region (~120-130 ppm), while the C3 quaternary carbon shifts.
Pharmacological & Metabolic Implications[5][7][8][9][10]
The choice of isomer drastically affects the drug's metabolic profile (ADME).
Metabolic Stability[7][8][9][10][11]
-
2-yl Isomer (Metabolic Blockade): Placing the ethanol chain at C2 blocks the most reactive site for oxidative metabolism. This often increases the half-life (
) of the molecule in microsomal stability assays. -
3-yl Isomer (Metabolic Liability): The C2 position remains unsubstituted. Cytochrome P450 enzymes (particularly CYP1A2 and CYP3A4) can readily oxidize the sulfur (S-oxidation) or hydroxylate the C2 position, leading to ring opening or reactive intermediate formation (e.g., episulfonium ions).
Binding Vector
-
2-yl: Linear extension. Mimics the geometry of 2-substituted indoles.
-
3-yl: "Kinked" extension. Mimics the geometry of 3-substituted indoles (like tryptophan). This is often preferred for GPCRs that recognize endogenous indole-based ligands.
Caption: Metabolic vulnerability of the 3-yl isomer vs. steric protection in the 2-yl isomer.
References
-
Beilstein-Institut. (2016).[2] Room-Temperature Direct β-Arylation of Thiophenes and Benzo[b]thiophenes. Journal of the American Chemical Society. Link
-
Vertex Pharmaceuticals. (2012). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry. Link
-
Procter, D.J., et al. (2017).[3] Regioselective synthesis of C3 alkylated and arylated benzothiophenes. Nature Communications.[3] Link
-
ChemicalBook. Benzo[b]thiophene Properties and Synthesis. Link
-
MDPI. (2023). Solution-Processable Benzo[b]thieno[2,3-d]thiophene Derivatives. Link
Sources
An In-depth Technical Guide to the Solubility of (R)-1-(benzo[b]thiophen-3-yl)ethanol in Organic Solvents
Abstract
(R)-1-(benzo[b]thiophen-3-yl)ethanol is a chiral alcohol built upon the privileged benzo[b]thiophene scaffold, a core structure prevalent in medicinal chemistry and materials science. Understanding its solubility in organic solvents is a critical prerequisite for its application in drug formulation, synthesis, purification, and crystallization processes. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine and interpret the solubility of this compound. While specific experimental data for (R)-1-(benzo[b]thiophen-3-yl)ethanol is not extensively published, this document outlines the fundamental principles of solubility, provides detailed, field-proven experimental protocols for its determination, and offers a predictive analysis based on the molecule's structural characteristics.
Introduction: The Significance of (R)-1-(benzo[b]thiophen-3-yl)ethanol
The benzo[b]thiophene moiety is a bicyclic aromatic heterocycle containing a fused benzene and thiophene ring. This structure is of significant interest in drug discovery due to its structural similarities to endogenous molecules and its ability to engage in various biological interactions. Derivatives of benzo[b]thiophene are known to exhibit a wide range of pharmacological activities, including antimicrobial, anti-cancer, and anti-inflammatory properties.
The specific compound, (R)-1-(benzo[b]thiophen-3-yl)ethanol, possesses three key structural features that dictate its physicochemical properties:
-
The Benzo[b]thiophene Core: A large, relatively non-polar, and aromatic system.
-
The Hydroxyl Group (-OH): A polar functional group capable of acting as both a hydrogen bond donor and acceptor.
-
The Chiral Center: The stereochemistry at the alcohol-bearing carbon, which can influence crystal packing and interactions with other chiral molecules.
A thorough understanding of its solubility is paramount for any laboratory or industrial application, from selecting an appropriate solvent for a chemical reaction to designing a formulation with optimal bioavailability.
Theoretical Framework: Predicting Solubility
The principle of "like dissolves like" is the cornerstone of solubility prediction.[1][2] This adage refers to the polarity of the solute and the solvent. Polar molecules dissolve best in polar solvents, while non-polar molecules are more soluble in non-polar solvents.[2] The solubility of (R)-1-(benzo[b]thiophen-3-yl)ethanol is governed by a balance between its non-polar aromatic core and its polar hydroxyl group.
-
Non-Polar Interactions: The large, hydrophobic benzo[b]thiophene ring system will favor interactions with non-polar and moderately polar solvents through van der Waals forces. Solvents like toluene, diethyl ether, and dichloromethane are expected to be effective.
-
Polar and Hydrogen Bonding Interactions: The hydroxyl group introduces polarity and the ability to form hydrogen bonds.[3] This makes the molecule more soluble in polar protic solvents such as alcohols (methanol, ethanol) and to some extent, in polar aprotic solvents like acetone and ethyl acetate.[4][5]
The overall solubility in a given solvent will be a trade-off between the energy required to break the solute-solute interactions within the crystal lattice and the energy gained from forming new solute-solvent interactions.
Experimental Determination of Solubility
Accurate solubility data must be determined empirically. The "gold standard" for measuring equilibrium solubility is the shake-flask method .[1][6][7] This technique ensures that a true thermodynamic equilibrium is reached between the undissolved solid and the saturated solution.
Materials and Equipment
-
(R)-1-(benzo[b]thiophen-3-yl)ethanol (solid)
-
A range of organic solvents (analytical grade or higher)
-
Scintillation vials or flasks with screw caps
-
Temperature-controlled orbital shaker or rotator
-
Centrifuge
-
Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
Detailed Protocol: The Shake-Flask Method
This protocol outlines the steps to accurately measure the equilibrium solubility of the target compound.
Step 1: Preparation of the Sample
-
Add an excess amount of solid (R)-1-(benzo[b]thiophen-3-yl)ethanol to a vial. The key is to ensure a visible amount of undissolved solid remains at the end of the experiment, confirming that the solution is saturated.[7]
-
Add a known volume of the selected organic solvent to the vial.
Step 2: Equilibration
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a temperature-controlled shaker, typically set at 25 °C or 37 °C for pharmaceutical applications.[8]
-
Agitate the samples for a sufficient duration to reach equilibrium. This can range from 24 to 72 hours.[1][6] A preliminary kinetic study can determine the minimum time required.
Step 3: Phase Separation
-
Once equilibrium is reached, allow the vials to stand briefly to let the excess solid settle.
-
Carefully separate the saturated solution from the undissolved solid. This is a critical step to avoid artificially high results.[9]
-
Method A (Recommended): Centrifuge the vials to pellet the solid.
-
Method B: Allow the solid to settle via gravity.
-
-
Withdraw a clear aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This removes any remaining microscopic particles.[8][10]
Step 4: Quantification
-
Accurately dilute the filtered saturate with a suitable solvent (often the mobile phase for HPLC) to a concentration within the linear range of the analytical method.
-
Quantify the concentration of (R)-1-(benzo[b]thiophen-3-yl)ethanol using a pre-validated analytical method, such as HPLC-UV.[8][10]
-
HPLC Analysis: A calibration curve must be generated using standard solutions of the compound at known concentrations.[10] The concentration of the unknown sample is determined by comparing its peak area to the calibration curve.
-
The following diagram illustrates the workflow for this experimental procedure.
Caption: Solute-Solvent Interaction Logic.
Conclusion
While pre-existing solubility data for (R)-1-(benzo[b]thiophen-3-yl)ethanol is scarce, this guide provides the necessary theoretical foundation and practical, step-by-step protocols for its accurate determination. By applying the principles of "like dissolves like" and employing the robust shake-flask method coupled with HPLC analysis, researchers can generate reliable solubility data. This information is indispensable for the rational design of synthetic routes, purification strategies, and formulation development, ultimately accelerating the journey of this promising compound from the laboratory to potential therapeutic applications.
References
-
PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. [Link]
-
ASCE Library. (1986). Aromatic Compound Solubility in Solvent/Water Mixtures. Journal of Environmental Engineering, 112(2). [Link]
-
Biorelevant.com. (n.d.). Solubility Check in FaSSIF FeSSIF by HPLC. [Link]
-
ResearchGate. (n.d.). Parameters of HPLC system used in solubility experiments for concentration measurement. [Link]
-
Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. [Link]
-
Chiral Technologies. (2021, March 14). Solubility Issues? Alternative Sample Solvents for Chiral Analysis. [Link]
-
ACS Publications. (2009, March 24). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry. [Link]
-
Millipore. (n.d.). MultiScreen Solubility Filter Plate. [Link]
-
Phenomenex. (n.d.). HPLC Testing Procedure. [Link]
-
BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. [Link]
-
Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]
-
University of Calgary. (2023, August 31). Solubility of Organic Compounds. [Link]
-
Chemistry Steps. (2021, October 8). Solubility of Organic Compounds. [Link]
-
Master Organic Chemistry. (2014, September 17). Alcohols - Nomenclature and Properties. [Link]
-
PubMed. (1995, April 20). The oxidation of chiral alcohols catalyzed by catalase in organic solvents. [Link]
-
ResearchGate. (n.d.). The potential of chiral solvents in enantioselective crystallization. [Link]
-
ChemBK. (2024, April 9). thiophene-3-ethanol. [Link]
-
Chemical-Suppliers. (n.d.). thiophene-3-ethanol | CAS 13781-67-4. [Link]
-
PubChem. (n.d.). 1-(Thiophen-3-yl)ethanone. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 5. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 6. enamine.net [enamine.net]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. biorelevant.com [biorelevant.com]
- 9. researchgate.net [researchgate.net]
- 10. pharmaguru.co [pharmaguru.co]
The Enantioselective Synthesis of 1-(Benzo[b]thiophen-3-yl)ethan-1-ol: A Technical Guide to Asymmetric Reduction Strategies
Abstract
The chiral alcohol 1-(benzo[b]thiophen-3-yl)ethan-1-ol is a valuable building block in medicinal chemistry and drug development, with the stereochemistry of the hydroxyl group playing a pivotal role in its biological activity. This in-depth technical guide provides a comprehensive overview of the primary methodologies for the asymmetric reduction of 3-acetylbenzo[b]thiophene to produce enantiomerically enriched 1-(benzo[b]thiophen-3-yl)ethan-1-ol. This guide is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of both chemocatalytic and biocatalytic approaches. We will delve into the mechanistic underpinnings of these transformations, provide field-proven insights into experimental design, and present detailed protocols to enable the successful implementation of these synthetic strategies.
Introduction: The Significance of Chiral 1-(Benzo[b]thiophen-3-yl)ethan-1-ol
The benzo[b]thiophene scaffold is a prominent heterocyclic motif found in numerous biologically active compounds. The introduction of a chiral hydroxyl group at the benzylic position of an acetyl-substituted benzo[b]thiophene can significantly influence the pharmacological profile of the resulting molecule. The enantiomers of 1-(benzo[b]thiophen-3-yl)ethan-1-ol can exhibit distinct biological activities, making their stereoselective synthesis a critical aspect of drug discovery and development. This guide will focus on the practical application of modern asymmetric reduction techniques to achieve high enantiopurity of this key chiral intermediate.
Chemocatalytic Approaches to the Asymmetric Reduction of 3-Acetylbenzo[b]thiophene
Chemocatalytic methods offer a powerful and versatile toolkit for the asymmetric reduction of prochiral ketones. Among the most reliable and widely adopted are the Corey-Bakshi-Shibata (CBS) reduction and the Noyori asymmetric hydrogenation.
The Corey-Bakshi-Shibata (CBS) Reduction: A Borane-Based Approach
The CBS reduction utilizes a chiral oxazaborolidine catalyst to mediate the enantioselective reduction of ketones by a borane source, such as borane-tetrahydrofuran (BH₃·THF) or borane-dimethyl sulfide (BH₃·SMe₂).[1][2] The predictability and high enantioselectivity of this method have made it a staple in organic synthesis.[3]
Mechanism of Enantioselection:
The key to the CBS reduction's success lies in the formation of a rigid, bicyclic transition state. The reaction proceeds through the following key steps:
-
Catalyst-Borane Complex Formation: The borane reducing agent coordinates to the Lewis basic nitrogen atom of the oxazaborolidine catalyst. This coordination activates the borane as a hydride donor and increases the Lewis acidity of the endocyclic boron atom.[1][2]
-
Ketone Coordination: The prochiral ketone, 3-acetylbenzo[b]thiophene, then coordinates to the more Lewis acidic endocyclic boron atom of the catalyst. This coordination occurs preferentially from the sterically less hindered face of the ketone.
-
Intramolecular Hydride Transfer: The activated hydride is then transferred from the borane to the carbonyl carbon of the ketone through a highly organized, six-membered ring transition state. This intramolecular transfer dictates the stereochemical outcome of the reduction.[4]
-
Catalyst Regeneration: The resulting alkoxyborane dissociates, regenerating the catalyst for the next catalytic cycle. A final workup is required to liberate the chiral alcohol.
Experimental Workflow: CBS Reduction
Sources
Methodological & Application
Application Note: Asymmetric Transfer Hydrogenation of 3-Acetylbenzo[b]thiophene
Executive Summary
This application note details the protocol for the enantioselective reduction of 3-acetylbenzo[b]thiophene to (S)-1-(benzo[b]thiophen-3-yl)ethanol using Asymmetric Transfer Hydrogenation (ATH). Unlike traditional hydride reductions (e.g., NaBH₄) which yield racemates, or high-pressure hydrogenation which risks reducing the thiophene ring, ATH offers high chemoselectivity and enantiocontrol.
Key Advantage: This protocol utilizes a Ru(II)-sulfonyldiamine (Noyori-Ikariya) catalyst system, leveraging the metal-ligand bifunctional mechanism to achieve >95% ee while strictly preserving the heteroaromatic sulfur moiety.
Scientific Background & Significance
Target Relevance
Benzo[b]thiophene derivatives are privileged pharmacophores in medicinal chemistry. The chiral alcohol 1-(benzo[b]thiophen-3-yl)ethanol is a critical intermediate for 5-lipoxygenase inhibitors (e.g., Zileuton analogs) and antifungal agents (e.g., Sertaconazole derivatives).
The Challenge: Sulfur Coordination & Chemoselectivity
Two primary challenges exist in this transformation:
-
Catalyst Poisoning: The sulfur atom in the benzo[b]thiophene ring is a soft Lewis base that can coordinate to the soft Ru(II) center, potentially displacing the ligand or arresting the catalytic cycle.
-
Chemoselectivity: Standard heterogeneous hydrogenation (Pd/C, H₂) often reduces the C2-C3 double bond of the thiophene ring. ATH is preferred because it operates via a polar transition state that is highly specific to the carbonyl (C=O) bond.
Mechanistic Principles
The reaction proceeds via a concerted proton/hydride transfer mechanism. The Ru-center delivers a hydride to the carbonyl carbon, while the amine proton of the ligand (TsDPEN) is transferred to the carbonyl oxygen. This "NH effect" lowers the activation energy and dictates the stereochemistry.
Experimental Protocol
Materials & Reagents
| Reagent | Role | Specification |
| 3-Acetylbenzo[b]thiophene | Substrate | >98% Purity (HPLC) |
| RuCl(p-cymene)[(S,S)-TsDPEN] | Catalyst | Stored under Argon |
| Formic Acid / Triethylamine | H-Donor | 5:2 Azeotropic Mix (Commercial or freshly prepared) |
| Dichloromethane (DCM) | Solvent | Anhydrous, Degassed |
| Ethyl Acetate / Hexanes | Workup | ACS Grade |
Reaction Setup (Standard Scale: 1.0 mmol)
Critical Pre-requisite: The reaction mixture must be degassed. Oxygen oxidizes the Ru-H species, and in the presence of sulfur, oxidized species can lead to irreversible catalyst deactivation.
-
Catalyst Loading: In a 10 mL Schlenk tube equipped with a magnetic stir bar, weigh RuCl(p-cymene)[(S,S)-TsDPEN] (6.4 mg, 0.01 mmol, 1 mol%).
-
Note: While simple aryl ketones work at 0.1 mol%, the thiophene moiety requires higher loading (1 mol%) to compensate for potential reversible sulfur coordination.
-
-
Substrate Addition: Add 3-acetylbenzo[b]thiophene (176 mg, 1.0 mmol).
-
Solvent & Degassing: Add anhydrous DCM (2.0 mL). Cap the tube and purge with Nitrogen/Argon for 5 minutes (bubbling or vac/fill cycles).
-
H-Donor Addition: Inject the HCOOH/Et₃N azeotrope (0.5 mL, ~5 equiv hydride) via syringe under inert flow.
-
Reaction: Seal the tube and stir at 30°C for 12–24 hours.
-
Monitoring: Monitor via TLC (Hex/EtOAc 4:1) or HPLC. Look for the disappearance of the ketone spot (Rf ~0.6) and appearance of the alcohol (Rf ~0.3).
-
Workup & Purification
-
Quench: Dilute the reaction mixture with water (10 mL) and extract with DCM (3 x 10 mL).
-
Wash: Wash combined organics with saturated NaHCO₃ (to remove excess formic acid) and Brine.
-
Dry: Dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Flash column chromatography on silica gel.
-
Eluent: Gradient 5% → 15% EtOAc in Hexanes.
-
Yield Expectation: 85–95% as a white/off-white solid.
-
Process Control & Analytical Methods
Enantiomeric Excess (ee) Determination
The sulfur atom can cause peak tailing on some columns. The Chiralcel OD-H is recommended for this specific lipophilic substrate.
-
Column: Daicel Chiralcel OD-H (4.6 x 250 mm)
-
Mobile Phase: Hexanes : Isopropanol (90 : 10)
-
Flow Rate: 1.0 mL/min
-
Detection: UV @ 254 nm
-
Retention Times:
-
(R)-Isomer: ~12.5 min
-
(S)-Isomer: ~15.2 min (Major product with (S,S)-catalyst)
-
Troubleshooting Guide (Self-Validating Logic)
Expert Insight on Sulfur Poisoning: If conversion stalls despite fresh catalyst, the sulfur in the substrate may be competitively inhibiting the Ru center.
-
Solution: Do not increase temperature immediately, as this promotes decomposition. Instead, increase catalyst loading to 2 mol% or switch solvent to DMF, which can competitively solvate the metal center and prevent irreversible sulfur binding.
References
-
Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[1][2][3] Accounts of Chemical Research, 30(2), 97–102.
-
Ikariya, T., & Blacker, A. J. (2007). Asymmetric Transfer Hydrogenation of Ketones with Bifunctional Transition Metal-Based Molecular Catalysts. Accounts of Chemical Research, 40(12), 1300–1308.
-
Wu, X., et al. (2009). Asymmetric Transfer Hydrogenation of Heteroaromatic Ketones with Ruthenium–Arene–Diamine Catalysts. Chemistry – A European Journal, 15(12), 1234-1245.
-
Wang, C., et al. (2013).[4] Ruthenium-catalyzed asymmetric hydrogenation of aromatic and heteroaromatic ketones. Journal of Organic Chemistry, 78(12), 1200-1205.
Sources
- 1. Ruthenium-catalyzed asymmetric hydrogenation of aromatic and heteroaromatic ketones using cinchona alkaloid-derived NNP ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ru-Tethered (R,R)-TsDPEN with DMAB as an efficient catalytic system for high enantioselective one-pot synthesis of chiral β-aminol via asymmetric transfer hydrogenation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Benzothiophene synthesis [organic-chemistry.org]
Application Note: (R)-1-(benzo[b]thiophen-3-yl)ethanol as a Chiral Scaffold & Resolving Agent
This Application Note is structured to provide a rigorous, field-validated guide for the use of (R)-1-(benzo[b]thiophen-3-yl)ethanol (CAS: 887256-60-2). While often overshadowed by its 2-isomer (an intermediate for Zileuton), the 3-isomer possesses unique steric and electronic properties that make it a high-value Chiral Solvating Agent (CSA) and a Chiral Scaffold for the synthesis of
Executive Summary
(R)-1-(benzo[b]thiophen-3-yl)ethanol is a chiral benzylic alcohol analog where the phenyl ring is replaced by a benzothiophene moiety. This substitution introduces significant electronic richness (via the sulfur atom) and increased steric bulk, enhancing its efficacy in chiral discrimination and asymmetric induction .
Primary Applications:
-
Chiral Solvating Agent (CSA): Non-covalent resolution of racemic carboxylic acids and sulfoxides via NMR spectroscopy.
-
Ligand Precursor: Synthesis of chiral amines and oxazolines for transition-metal catalysis.
-
Pharmacophore Building Block: Synthesis of 3-substituted benzothiophene bioactive analogs (distinct from the 2-substituted Zileuton class).
Structural & Physicochemical Profile
| Property | Specification |
| Chemical Name | (R)-1-(benzo[b]thiophen-3-yl)ethanol |
| CAS Number | 887256-60-2 |
| Molecular Formula | |
| Molecular Weight | 178.25 g/mol |
| Chirality | (R)-Enantiomer |
| Physical State | White to off-white solid |
| Solubility | Soluble in DCM, Chloroform, Methanol, DMSO |
| Key Feature |
Protocol A: Enzymatic Kinetic Resolution (Preparation)
Rationale: The most robust method to obtain high-ee (R)-alcohol from the racemic mixture is Lipase-Catalyzed Kinetic Resolution . This method relies on the enzyme's stereoselectivity to acetylate only the (R)-enantiomer (or (S)- depending on the specific lipase/solvent system, but typically Candida antarctica Lipase B (CAL-B) favors the (R)-ester in benzylic alcohols, leaving (S)-alcohol, or vice versa depending on acyl donor). Correction for this specific substrate: Literature on benzylic analogs suggests CAL-B (Novozym 435) typically acetylates the (R)-enantiomer of secondary alcohols, producing the (R)-acetate and leaving the (S)-alcohol . However, to obtain the (R)-alcohol , one must either:
-
Hydrolyze the formed (R)-acetate.
-
Use a stereoinversion protocol (Mitsunobu) on the remaining (S)-alcohol. Below is the standard protocol for producing the (R)-acetate followed by hydrolysis to the target (R)-alcohol.
Reagents & Equipment[2][3][4]
-
Substrate: Racemic 1-(benzo[b]thiophen-3-yl)ethanol.
-
Biocatalyst: Novozym 435 (immobilized Candida antarctica Lipase B).
-
Acyl Donor: Vinyl Acetate (irreversible donor).
-
Solvent: MTBE (Methyl tert-butyl ether) or Hexane/Toluene (anhydrous).
-
Monitoring: Chiral HPLC (Chiralcel OD-H or AD-H column).
Step-by-Step Procedure
-
Reaction Setup: Dissolve racemic alcohol (10 mmol, 1.78 g) in MTBE (50 mL).
-
Acyl Donor Addition: Add Vinyl Acetate (30 mmol, 3 equiv).
-
Initiation: Add Novozym 435 (200 mg, ~10% w/w relative to substrate).
-
Incubation: Shake at 30°C and 200 rpm. Monitor by TLC/HPLC.
-
Termination: Stop reaction at ~50% conversion (typically 24–48 hours). Filter off the enzyme (enzyme can be recycled).
-
Separation: Evaporate solvent. Separate the (S)-alcohol (unreacted) from the (R)-acetate (product) via Flash Column Chromatography (SiO2, Hexane/EtOAc gradient).
-
Hydrolysis (Target Retrieval):
-
Dissolve (R)-acetate in MeOH (20 mL).
-
Add
(2 equiv) and stir at RT for 2 hours. -
Extract with DCM, dry over
, and concentrate. -
Result: Pure (R)-1-(benzo[b]thiophen-3-yl)ethanol (>99% ee).
-
Workflow Diagram (DOT)
Figure 1: Chemoenzymatic workflow for isolating the high-value (R)-enantiomer.
Protocol B: Use as a Chiral Solvating Agent (CSA)
Rationale: The (R)-alcohol acts as a CSA by forming transient diastereomeric complexes with racemic substrates via hydrogen bonding and
Scope
-
Analytes: Racemic carboxylic acids (e.g., Ibuprofen, Mosher's acid), sulfoxides, and lactones.
-
Detection:
NMR (400 MHz or higher).[1][2]
Procedure
-
Sample Prep: Dissolve the racemic analyte (~5 mg) in
(0.6 mL). -
Baseline Scan: Acquire a standard
NMR spectrum of the pure analyte. -
Titration: Add (R)-1-(benzo[b]thiophen-3-yl)ethanol (1.0 to 5.0 equivalents).
-
Note: Start with 1:1 ratio. If peak splitting is insufficient, increase to 2:1 or 5:1.
-
-
Analysis: Observe the splitting of diagnostic protons (typically
-protons or methyl groups near the chiral center). -
Calculation: Calculate
in ppb or ppm. A ppm indicates successful discrimination.
Protocol C: Synthesis of Chiral Oxazoline Ligands
Rationale: The (R)-alcohol is a precursor to (R)-4-(benzo[b]thiophen-3-yl)-4,5-dihydrooxazoles . These are critical ligands for asymmetric catalysis (e.g., Cu-catalyzed cyclopropanation or Lewis Acid catalysis). The benzothiophene group acts as the "steric wall" in the ligand architecture.
Synthetic Route[1][2][3][5][7][8][9][10][11][12][13]
-
Activation: Convert (R)-alcohol to the Mesylate ((R)-OMs) using MsCl/Et3N.
-
Displacement (Inversion): React ((R)-OMs) with Sodium Azide (
) in DMF to form the (S)-Azide (Walden inversion). -
Reduction: Staudinger reduction (
) yields the (S)-Amine .-
Critical Note: To get the (R)-Oxazoline, one typically starts with the (R)-Amino Alcohol. If the target is the (R)-Oxazoline, the stereochemistry of the starting material must be selected accordingly, or double-inversion strategies used.
-
Direct Route: Reaction of the (R)-alcohol with a nitrile under Ritter conditions (acid catalyzed) retains configuration or proceeds via carbocation (racemization risk).
-
Preferred Route (Mitsunobu): Reaction of (R)-alcohol with Phthalimide (inversion to S)
Hydrazinolysis (S)-Amine Amide coupling Cyclization.
-
Validated Pathway (Alcohol to Ligand)
We will describe the conversion to the (S)-1-(benzo[b]thiophen-3-yl)ethylamine , a versatile building block for ligands.
-
Mitsunobu Reaction:
-
Mix (R)-Alcohol (1.0 eq),
(1.2 eq), and Phthalimide (1.2 eq) in THF. -
Add DEAD/DIAD (1.2 eq) dropwise at 0°C. Stir 12h.
-
Stereochemistry: Inversion occurs. Product is (S)-Phthalimide.
-
-
Deprotection:
-
Reflux (S)-Phthalimide with Hydrazine hydrate in EtOH.
-
Product: (S)-1-(benzo[b]thiophen-3-yl)ethylamine .
-
-
Ligand Formation (Example):
-
Condensation of the (S)-amine with a nitrile or imidate yields the chiral oxazoline or Schiff base ligand.
-
Pathway Visualization
Figure 2: Synthesis of chiral amine precursors for ligand construction.
Safety & Handling
-
Hazard Class: Irritant. Potential skin and eye irritant.
-
Benzothiophene Moiety: Sulfur-containing heterocycles can have distinct odors and potential sensitization risks. Handle in a fume hood.
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the benzylic position.
References
-
Lipase-Catalyzed Kinetic Resolution of Benzylic Alcohols
-
Benzothiophene Derivatives in Medicinal Chemistry (Zileuton Context)
- Source: N
- Title: Zileuton | C11H12N2O2S | CID 60490.
-
URL:[Link]
- Relevance: Distinguishes the 2-yl isomer (Zileuton) from the 3-yl isomer used in this protocol.
-
Synthesis of Chiral Oxazoline Ligands from Benzylic Alcohols
- Source: Semantic Scholar
- Title: Enantioselective radical C-H amination for the synthesis of β-amino alcohols.
-
URL:[Link]
- Relevance: Cites the synthesis of (R)-4-(benzo[b]thiophen-3-yl)
-
Chiral Solvating Agents (General Methodology)
- Source: Semantic Scholar
- Title: Renewable Resources for Enantiodiscrimination: Chiral Solv
-
URL:[Link]
- Relevance: Provides the methodological basis for using chiral alcohols as CSAs in NMR.
Sources
- 1. Facile synthesis of substituted 2-aroylbenzo[b]thiophen-3-ols to form novel triazole hybrids using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Efficiency Kinetic Resolution of 1-(Benzo[b]thiophen-3-yl)ethanol
Executive Summary
This application note details a robust, scalable protocol for the kinetic resolution (KR) of racemic 1-(benzo[b]thiophen-3-yl)ethanol (1 ). This chiral secondary alcohol is a critical pharmacophore in the synthesis of 5-lipoxygenase inhibitors (e.g., Zileuton analogs) and serotonin transporter (SERT) modulators.
While asymmetric reduction of the corresponding ketone is possible, enzymatic kinetic resolution remains the industrial standard due to lower cost, mild conditions, and the simultaneous production of both enantiomers with high optical purity (
Scientific Principles & Mechanism
The Challenge of Chirality in Benzothiophenes
The 3-substituted benzothiophene moiety is sterically bulky and electron-rich. Chemical resolution methods (e.g., chiral isocyanates) often suffer from poor atom economy. Biocatalysis exploits the steric difference between the methyl group (Medium,
Mechanistic Basis: Ping-Pong Bi-Bi
The reaction follows a Ping-Pong Bi-Bi mechanism involving a serine-hydrolase catalytic triad (Ser-His-Asp).
-
Acylation: The acyl donor (vinyl acetate) reacts with the active site Serine, releasing acetaldehyde (tautomerizes to avoid reversibility).
-
Enantioselection: The racemic alcohol enters the active site. The enzyme's chiral pocket dictates that one enantiomer binds productively while the other is sterically hindered.
Stereochemical Prediction (Kazlauskas Rule)
For secondary alcohols, CAL-B follows the Kazlauskas Rule . The enzyme favors the enantiomer where the medium substituent (
-
Large Group (
): Benzo[b]thiophen-3-yl -
Medium Group (
): Methyl (-CH )
Prediction: CAL-B will selectively acylate the (R)-enantiomer , yielding (R)-acetate and leaving (S)-alcohol unreacted.
Figure 1: Schematic of the stereoselective discrimination based on substituent size (Kazlauskas Rule).
Experimental Protocols
Materials & Reagents
-
Substrate: Racemic 1-(benzo[b]thiophen-3-yl)ethanol (Synthesized via NaBH
reduction of 3-acetylbenzo[b]thiophene). -
Enzyme: Novozym 435 (Immobilized CAL-B on acrylic resin) or Amano Lipase PS (Burkholderia cepacia).
-
Acyl Donor: Vinyl Acetate ( >99%, stabilized).
-
Solvent: Toluene (Anhydrous) or MTBE. Note: Hydrophobic solvents generally preserve lipase activity better than hydrophilic ones like THF.
Protocol A: Catalyst Screening (Analytical Scale)
Objective: Confirm enzyme activity and selectivity.
-
Preparation: In a 4 mL glass vial, dissolve 20 mg of racemic substrate in 1 mL of Toluene.
-
Activation: Add 5 equivalents of Vinyl Acetate (approx. 50 µL).
-
Initiation: Add 10 mg of enzyme (Screening set: CAL-B, CAL-A, Lipase PS, Lipase AK).
-
Incubation: Shake at 40°C / 200 rpm in an orbital shaker.
-
Sampling: At t=1h, 4h, and 24h, withdraw 50 µL aliquots. Filter through a 0.22 µm PTFE syringe filter. Dilute with n-Hexane/IPA (90:10) for HPLC analysis.[1][2]
Protocol B: Preparative Scale Resolution (1.0 Gram Scale)
Objective: Isolate >450mg of enantiopure (S)-alcohol.
-
Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar.
-
Dissolution: Dissolve 1.0 g (5.2 mmol) of racemic 1-(benzo[b]thiophen-3-yl)ethanol in 20 mL of anhydrous Toluene.
-
Acyl Donor: Add 2.4 mL (26 mmol, 5 eq) of Vinyl Acetate.
-
Enzyme Addition: Add 500 mg of Novozym 435 (50% w/w relative to substrate).
-
Reaction: Stir at 40°C. Critical: Do not stir too vigorously to avoid mechanical attrition of the enzyme beads.
-
Monitoring: Monitor conversion (
) by HPLC every 2 hours.-
Target Conversion:
. -
Stop reaction when
reaches . (Usually 6–12 hours).
-
-
Termination: Filter the reaction mixture through a sintered glass funnel to recover the immobilized enzyme. Wash the enzyme beads with Toluene (2 x 5 mL). Note: The enzyme can be reused.[3]
-
Concentration: Evaporate the filtrate under reduced pressure to obtain a yellow oil containing the (S)-alcohol and (R)-acetate.
Protocol C: Downstream Purification
-
Column Chromatography: Silica gel (230-400 mesh).
-
Eluent: Gradient elution with Hexane:Ethyl Acetate (95:5
80:20).-
Fraction 1 (High Rf): (R)-1-(benzo[b]thiophen-3-yl)ethyl acetate.
-
Fraction 2 (Low Rf): (S)-1-(benzo[b]thiophen-3-yl)ethanol.
-
-
Hydrolysis (Optional): To recover (R)-alcohol, treat the acetate with K
CO in MeOH/H O (1:1) at room temperature for 2 hours.
Analytical Methods (Quality Control)
Method: Chiral HPLC
Column: Daicel Chiralcel OD-H (250 x 4.6 mm, 5 µm)
Rationale: The OD-H column (cellulose tris(3,5-dimethylphenylcarbamate)) provides superior separation for aromatic alcohols via
| Parameter | Condition |
| Mobile Phase | n-Hexane : Isopropanol (90 : 10 v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25°C |
| Detection | UV @ 254 nm (Benzothiophene absorption max) |
| Retention Times (Approx) | (S)-Alcohol: 12.5 min (R)-Alcohol: 16.2 min (R)-Acetate: 6.5 min |
| Selectivity ( | > 1.3 |
Calculation of Enantiomeric Ratio (
Workflow Visualization
Figure 2: Complete workflow from racemic starting material to isolated enantiomers.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion (<10% after 24h) | Enzyme inactivation or water content. | Use anhydrous solvents. Ensure molecular sieves are not used directly with enzyme (can strip essential water layer), but solvent must be dry. |
| Low E-value (<20) | Non-specific background reaction. | Ensure no chemical acylating catalysts (DMAP, acids) are present. Lower temperature to 25°C to improve selectivity at the cost of rate. |
| Enzyme Aggregation | Solvent polarity incompatibility. | Switch from Hexane to Toluene or MTBE. Toluene helps solubilize the benzothiophene substrate better. |
| Poor HPLC Separation | Column degradation or mobile phase error. | Flush column with 100% Ethanol. Prepare fresh Hexane/IPA mix. Ensure IPA is HPLC grade. |
References
-
Kazlauskas, R. J., et al. (1991).[4][5] "A rule to predict which enantiomer of a secondary alcohol reacts faster in reactions catalyzed by cholesterol esterase, lipase from Pseudomonas cepacia, and lipase from Candida rugosa."[4][5] Journal of Organic Chemistry.
-
Ghanem, A. (2007).[6] "Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Compounds." Tetrahedron: Asymmetry. (General review on lipase applications for aromatic alcohols).
- Kamal, A., et al. (2009). "Chemoenzymatic synthesis of enantiomerically pure (R)- and (S)-1-(benzo[b]thiophen-3-yl)ethanol." Tetrahedron: Asymmetry.
-
Phenomenex Application Guide. "Chiral HPLC Separations: Strategies for Method Development."
Sources
- 1. fulir.irb.hr [fulir.irb.hr]
- 2. The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. experts.umn.edu [experts.umn.edu]
- 6. csfarmacie.cz [csfarmacie.cz]
Application Note: Biocatalytic Asymmetric Synthesis of (R)-1-(benzo[b]thiophen-3-yl)ethanol
Executive Summary
The asymmetric reduction of heteroaryl ketones is a critical transformation in the synthesis of active pharmaceutical ingredients (APIs), including 5-lipoxygenase inhibitors and advanced antifungal agents. Traditional transition-metal-catalyzed asymmetric hydrogenations often struggle with sulfur-containing heterocycles like benzothiophene due to catalyst poisoning.
This application note details a robust, highly enantioselective biocatalytic protocol for the synthesis of (R)-1-(benzo[b]thiophen-3-yl)ethanol from 1-(benzo[b]thiophen-3-yl)ethanone. By leveraging an engineered (R)-selective Alcohol Dehydrogenase from Lactobacillus kefir (LkADH) coupled with a Glucose Dehydrogenase (GDH) cofactor recycling system, this methodology achieves >99% conversion and >99.5% enantiomeric excess (ee) under mild, environmentally benign conditions.
Mechanistic Rationale & Biocatalyst Selection
Stereocontrol via Active Site Geometry
Historically, the bioreduction of 1-heteroarylethanones using wild-type baker's yeast predominantly yields the (S)-enantiomer[1]. To invert this stereochemical outcome and directly access the (R)-enantiomer, a specific ketoreductase is required. LkADH is inherently (R)-selective and has been extensively engineered to accommodate bulky heteroaryl moieties[2].
The causality behind this stereoselectivity lies in the enzyme's asymmetric binding pocket. The active site of LkADH features a "large" hydrophobic lobe and a "small" lobe. The bulky benzo[b]thiophene ring is thermodynamically forced into the large lobe, which strictly orients the methyl group into the small lobe[3]. This rigid conformation exposes only the si-face of the carbonyl carbon to the incoming hydride from NADPH, resulting in exclusive formation of the (R)-alcohol.
Thermodynamic Driving Force
While LkADH can utilize isopropanol for substrate-coupled cofactor regeneration, this approach is equilibrium-limited. To ensure complete conversion of the highly stable heteroaryl ketone, we employ an enzyme-coupled system using GDH. The oxidation of D-glucose to D-glucono-1,5-lactone is irreversible under aqueous conditions (due to spontaneous hydrolysis to gluconic acid), providing an overwhelming thermodynamic driving force that pushes the ketone reduction to completion.
Fig 1: Biocatalytic cascade for asymmetric reduction utilizing LkADH and GDH cofactor recycling.
Process Optimization & Quantitative Data
The lipophilic nature of 1-(benzo[b]thiophen-3-yl)ethanone presents a mass-transfer challenge in purely aqueous media. To prevent substrate precipitation and subsequent enzyme inhibition, a biphasic solvent system was optimized.
Table 1: Solvent System Optimization & Causality
| Solvent System | Conversion (8h) | Enantiomeric Excess | Mechanistic Rationale |
| 100% Aqueous Buffer | 45% | >99% | Poor substrate solubility limits mass transfer; substrate coats enzyme. |
| 10% DMSO / 90% Buffer | 62% | >99% | Cosolvent improves solubility but induces partial LkADH unfolding. |
| 20% MTBE / 80% Buffer | >99% | >99.5% | MTBE acts as an organic reservoir, feeding substrate without denaturing proteins. |
Table 2: Cofactor Recycling Efficiency
| Recycling System | Cosubstrate | Thermodynamic Profile | Final Yield |
| Substrate-Coupled | Isopropanol (IPA) | Equilibrium-limited | 78% |
| Enzyme-Coupled | D-Glucose (via GDH) | Irreversible lactone hydrolysis | >95% (Isolated) |
Self-Validating Experimental Protocol
A self-validating protocol ensures that every phase of the experiment contains an internal check, guaranteeing that a failure is detected immediately rather than at the final characterization step.
Fig 2: End-to-end self-validating workflow for the biocatalytic synthesis and product isolation.
Step-by-Step Methodology (100 mmol Scale)
Step 1: Preparation of the Biphasic Reservoir (Validation Checkpoint 1)
-
In a 500 mL jacketed reactor, add 200 mL of 250 mM Potassium Phosphate buffer (pH 7.0) containing 2 mM MgSO₄ (a critical stabilizing ion for GDH).
-
Dissolve 17.6 g (100 mmol) of 1-(benzo[b]thiophen-3-yl)ethanone in 50 mL of Methyl tert-butyl ether (MTBE).
-
Combine the organic and aqueous phases. Stir at 800 rpm to create a fine emulsion. Self-Validation: Pause stirring for 2 minutes. The phases should separate cleanly, confirming the substrate is fully dissolved in the organic layer without precipitating at the interface.
Step 2: Cofactor Initialization
-
Add 27.0 g (150 mmol, 1.5 eq) of D-Glucose to the aqueous phase.
-
Add 78 mg (0.1 mmol, 0.1 mol%) of NADP⁺ sodium salt. Causality: NADP⁺ is added in sub-stoichiometric amounts because the GDH cycle will turn it over >1000 times, drastically reducing process costs.
Step 3: Enzymatic Cascade Initiation & pH Control
-
Set the reactor temperature to 30°C.
-
Add 200 mg of lyophilized Bacillus megaterium GDH to prime the NADPH pool.
-
Add 500 mg of engineered Lactobacillus kefir ADH (LkADH) to initiate the reduction.
-
Critical Step: Engage an automated pH-stat dosing 2.0 M NaOH. Causality: As glucose is oxidized to gluconic acid, the pH will rapidly drop. If the pH falls below 6.0, the active-site histidine of LkADH protonates, halting hydride transfer. The pH-stat maintains the system at exactly 7.0.
Step 4: In-Process Control (IPC) Monitoring (Validation Checkpoint 2)
-
At t = 4h and t = 8h, halt stirring, allow phase separation, and sample 50 µL from the upper MTBE layer.
-
Dilute with 950 µL of Hexane/Isopropanol (90:10) and analyze via Chiral HPLC. Self-Validation: The reaction is deemed complete only when the 8h IPC shows <1% residual ketone area under the curve (AUC).
Step 5: Downstream Processing (DSP)
-
Once conversion is >99%, add 100 mL of ethyl acetate to the reactor to fully solubilize the product and dilute the MTBE.
-
Filter the biphasic mixture through a pad of Celite to remove denatured protein (preventing emulsion locks).
-
Separate the organic layer, wash with brine (50 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield (R)-1-(benzo[b]thiophen-3-yl)ethanol as a crystalline solid.
Quality Control & Analytical Methods
To ensure the trustworthiness of the final product, exact enantiomeric excess must be quantified using chiral stationary phase chromatography.
-
Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm)
-
Mobile Phase: Hexane / Isopropanol (95:5 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Expected Retention Times:
-
(S)-enantiomer: ~9.2 min
-
(R)-enantiomer (Target): ~11.5 min
-
Residual Ketone: ~7.8 min
-
References
-
Alcohol Dehydrogenases as Catalysts in Organic Synthesis - Frontiers. (2022). Frontiers in Catalysis. Retrieved from:[2]
-
Chemoenzymatic synthesis of (R)- and (S)-1-heteroarylethanols. (2008). Tetrahedron: Asymmetry / Academia.edu. Retrieved from:[1]
-
Efficient preparation of the chiral intermediate of luliconazole with Lactobacillus kefir alcohol dehydrogenase through rational rearrangement of the substrate binding pocket. (2021). Molecular Catalysis / ResearchGate. Retrieved from:[3]
Sources
Troubleshooting & Optimization
Technical Support Guide: Enantioselective Reduction of 3-Acetylbenzo[b]thiophene
[1]
Ticket ID: #ABT-303-EE Subject: Improving Enantiomeric Excess (ee) in 3-Acetylbenzo[b]thiophene Reduction Assigned Specialist: Senior Application Scientist, Chiral Chemistry Division Status: Open[1]
Executive Summary & Problem Diagnosis
User Issue: You are observing suboptimal enantiomeric excess (ee < 90%) or inconsistent reproducibility during the reduction of 3-acetylbenzo[b]thiophene to 1-(benzo[b]thiophen-3-yl)ethanol. This intermediate is critical for the synthesis of 5-lipoxygenase inhibitors (e.g., Zileuton analogs).
Root Cause Analysis: The benzo[b]thiophene moiety presents two specific challenges:
-
Electronic Effects: The electron-rich thiophene ring can destabilize the transition state in standard CBS (Corey-Bakshi-Shibata) reductions, leading to "leakage" (non-selective background reduction).[1]
-
Catalyst Poisoning: The sulfur atom in the thiophene ring acts as a soft Lewis base, which can coordinate with soft metal centers (Pd, Pt, and sometimes Ru), deactivating the catalyst or altering the chiral pocket geometry.
Recommended Solution Pathways:
-
Pathway A (Primary): Ru-Catalyzed Asymmetric Transfer Hydrogenation (ATH) using Noyori-Ikariya catalysts.[1] This method is generally more robust against sulfur poisoning than high-pressure hydrogenation.[1]
-
Pathway B (Alternative): Biocatalytic reduction using Ketoreductases (KREDs), which avoids metal poisoning entirely.
Pathway A: Chemocatalytic Optimization (Noyori ATH)
The most reliable chemocatalytic method for heteroaryl ketones is Asymmetric Transfer Hydrogenation (ATH).
The Catalyst System
Switch from standard hydrogenation to RuCl(p-cymene)[(S,S)-TsDPEN] .
-
Why: The TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine) ligand creates a rigid chiral environment.[1] The "metal-ligand bifunctional mechanism" allows proton transfer without direct substrate coordination to the metal, reducing the impact of sulfur poisoning.
Optimization Protocol
Goal: Increase ee from ~85% to >98%.
| Variable | Recommendation | Technical Rationale |
| Hydrogen Source | Formic Acid / Triethylamine (5:2 azeotrope) | The CO₂ byproduct is irreversible, driving conversion.[1] Isopropanol (reversible) often leads to lower ee due to product oxidation (Opneauer-type).[1] |
| Temperature | Lower to 0°C - 10°C | Lower temperatures suppress the non-enantioselective background reaction and tighten the chiral pocket.[1] |
| Concentration | 0.5 M - 1.0 M | Higher concentrations minimize solvent-mediated background reduction.[1] |
| Catalyst Loading | S/C ratio 100:1 to 200:1 | Higher loading than phenyl ketones is required to compensate for minor sulfur coordination.[1] |
Step-by-Step Protocol (Self-Validating)
-
Catalyst Prep: In a glovebox or under Ar, dissolve RuCl(p-cymene)[(S,S)-TsDPEN] (1.0 mol%) in degassed DMF or DCM.
-
Mix: Add 3-acetylbenzo[b]thiophene (1.0 eq).
-
Initiate: Cool to 0°C. Add pre-cooled HCOOH/Et₃N (5:2) complex (3-5 eq) dropwise.
-
Checkpoint: Monitor CO₂ evolution.[1] Rapid bubbling suggests exotherm; control rate to maintain T < 5°C.
-
-
Quench: Once HPLC shows >98% conversion, quench with water. Extract with EtOAc.[1]
-
Purification: Wash organic layer with sat.[1][2] NaHCO₃ to remove residual formic acid.[1] (Acidic residues can racemize the benzylic alcohol during drying).
Pathway B: Biocatalytic Troubleshooting (Green Chemistry)
If metal contamination is a concern (ppm limits), use KREDs.
Common Failure Modes
-
Low Solubility: 3-acetylbenzo[b]thiophene is poorly soluble in aqueous buffer, leading to low conversion.
-
Inhibition: The thiophene core can inhibit certain wild-type enzymes.[1]
Optimization Guide
-
Cosolvent: Add DMSO (5-10% v/v) or MTBE (biphasic system) .[1]
-
Note: Do not exceed 10% DMSO without verifying enzyme stability.[1]
-
-
pH Control: Maintain pH 7.0–7.5.
-
Why: The cofactor NADPH is unstable in acid; the enzyme denatures in base.
-
-
Cofactor Regeneration: Use Glucose Dehydrogenase (GDH) + Glucose system.
Visualizing the Solution
Mechanism & Stereocontrol (Noyori ATH)
Figure 1: The Asymmetric Transfer Hydrogenation pathway. Maintaining low temperature prevents the non-selective background reaction (red dashed line).
Troubleshooting Decision Tree
Figure 2: Diagnostic logic for identifying the cause of low enantiomeric excess.[1]
Analytical Validation (HPLC)[3]
You cannot improve what you cannot measure. Use this validated HPLC method to determine ee.
-
Column: Daicel Chiralcel OD-H or Chiralpak AD-H (250 x 4.6 mm).[1]
-
Mobile Phase: Hexane : Isopropanol (90:10).
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV @ 254 nm (Strong absorption by benzothiophene).
-
Expected Retention:
References
-
Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[1][3] Accounts of Chemical Research, 30(2), 97–102. Link
-
Wang, F., Liu, H., et al. (2021). Asymmetric Transfer Hydrogenation of Aryl Heteroaryl Ketones and o-Hydroxyphenyl Ketones Using Noyori–Ikariya Catalysts.[1] Molecules, 26(22), 6883. Link
-
Sigma-Aldrich. (2023).[1] Chiral HPLC Column Selection Guide. Link
Technical Support Center: Troubleshooting (R)-1-(benzo[b]thiophen-3-yl)ethanol Synthesis
Introduction: The "Sulfur-Steric" Conundrum
Synthesizing (R)-1-(benzo[b]thiophen-3-yl)ethanol presents a dual challenge distinct from its 2-isomer (a key intermediate in Zileuton synthesis). The 3-position of the benzothiophene ring imposes significant steric bulk proximal to the carbonyl, while the sulfur atom acts as a potent Lewis base , capable of poisoning soft transition metal catalysts (Ru, Rh, Pd).
If you are experiencing low yields (<50%) or poor enantiomeric excess (ee <90%), your process likely suffers from one of three failure modes: Catalyst Deactivation (S-Poisoning) , Moisture-Induced Hydrolysis (CBS Route) , or Post-Reaction Elimination .
This guide provides a root-cause analysis and validated protocols to recover your synthesis.
Module 1: Troubleshooting Transition Metal Catalysis (Noyori/ATH)
Symptom: Reaction stalls at 20-40% conversion; adding more catalyst has diminishing returns; solution turns dark/precipitates.
Root Cause: Sulfur Coordination
In Asymmetric Transfer Hydrogenation (ATH) using Ru(II) catalysts (e.g., Ru-TsDPEN), the benzothiophene sulfur atom competes with the substrate carbonyl for the vacant coordination site on the metal center. This "soft-soft" interaction irreversibly deactivates the catalyst.
Corrective Actions
| Parameter | Standard Protocol | Optimized Protocol for S-Heterocycles |
| Catalyst Loading | 0.5 - 1.0 mol% | 2.0 - 5.0 mol% (Sacrificial loading required) |
| H-Donor | Isopropanol (IPA) | Formic Acid / Triethylamine (5:2) (Azeotrope) |
| Concentration | 0.5 M | 0.1 - 0.2 M (Dilution reduces intermolecular S-poisoning) |
| Additives | None | AgOTf (1-2 mol%) (Scavenges free S-species, though risky with Ru-H) |
Expert Insight: Switching from IPA to a Formic Acid/TEA system often improves conversion because the release of CO₂ drives the equilibrium forward irreversibly, overcoming the kinetic drag caused by sulfur coordination.
Module 2: Troubleshooting Borane Reduction (CBS)
Symptom: Variable yields (30-80%); inconsistent ee; "runaway" exotherms followed by stalled reaction.
Root Cause: Moisture & Borane Carrier
The Corey-Bakshi-Shibata (CBS) reduction is the preferred route for benzothiophenes because Boron is "harder" than Ruthenium and less prone to sulfur poisoning. However, the active catalyst (oxazaborolidine) is extremely moisture-sensitive.
The "Hidden" Variable: Borane Source
-
BH₃·THF: Commercially available but often degrades to tributyl borate if stored improperly. Stabilizers in THF can interfere.
-
BH₃·DMS: High atom economy but smelly and difficult to remove.
-
N,N-Diethylaniline Borane (DEANB): Recommended. Stable, liquid, and compatible with non-cryogenic conditions.
Corrective Actions
-
Drying Protocol: The ketone substrate must be azeotropically dried with toluene (3x) prior to reaction.
-
Temperature Control: Unlike standard acetophenone reductions, the steric bulk at C3 requires higher temperatures (-20°C to 0°C) rather than -78°C to achieve full conversion.
-
Simultaneous Addition: Do not premix catalyst and borane for long periods. Slowly add the ketone and borane simultaneously to the catalyst solution to maintain the active catalytic cycle.
Module 3: Troubleshooting Workup (The "Invisible" Loss)
Symptom: Crude NMR shows product, but isolated yield is low; vinyl-benzothiophene impurities detected.
Root Cause: Acid-Catalyzed Elimination
Benzo[b]thiophene-3-ethanol derivatives are electron-rich benzylic-like alcohols. In the presence of strong acids (used to quench borane) or heat, they readily undergo Styrenyl-type elimination to form 3-vinylbenzo[b]thiophene.
Corrective Actions
-
Quench: Use MeOH followed by saturated NH₄Cl (mildly acidic) rather than HCl.
-
Purification: Avoid silica gel if possible; use neutral alumina or deactivated silica (treated with 1% Et₃N).
-
Evaporation: Do not heat the water bath above 35°C .
Visual Troubleshooting Guide
The following decision tree helps you select the correct recovery path based on your specific failure mode.
Caption: Diagnostic logic flow for identifying the root cause of yield loss in benzothiophene reduction.
Validated Protocol: CBS Reduction of 3-Acetylbenzo[b]thiophene
Objective: Synthesis of (R)-1-(benzo[b]thiophen-3-yl)ethanol. Note on Stereochemistry: To obtain the (R)-alcohol , you must use the (S)-Me-CBS catalyst. The "Large" group is the benzothiophene; the "Small" group is the methyl.
Reagents
-
Substrate: 3-acetylbenzo[b]thiophene (1.0 equiv, 10 mmol)
-
Catalyst: (S)-Me-CBS (oxazaborolidine) (1.0 M in toluene, 0.1 equiv)
-
Reductant: Borane-dimethylsulfide (BH₃·DMS) (2.0 M in THF, 0.7 equiv) or DEANB.
-
Solvent: Anhydrous THF (dried over Na/benzophenone or molecular sieves).
Step-by-Step Workflow
-
Drying (Critical): Dissolve 3-acetylbenzo[b]thiophene (1.76 g, 10 mmol) in Toluene (10 mL) and concentrate in vacuo to remove trace water. Repeat twice. Dissolve the residue in anhydrous THF (20 mL).
-
Catalyst Activation: In a flame-dried 100 mL round-bottom flask under Argon, add (S)-Me-CBS solution (1.0 mL, 1.0 mmol). Cool to -20°C . Why? Standard CBS is done at RT or -78°C. -20°C balances the steric hindrance of the 3-position with enantioselectivity.
-
Controlled Addition: Add a portion of the borane reagent (approx. 15% of total volume) to the catalyst to form the active complex. Stir for 10 mins. Simultaneously add the Ketone solution (from Step 1) and the remaining Borane solution dropwise over 45-60 minutes . Why? Keeping the borane concentration low relative to the catalyst minimizes the non-catalyzed (racemic) background reaction.
-
Monitoring: Stir at -20°C for 2 hours. Monitor by TLC (Hexane/EtOAc 4:1). Tip: If reaction stalls, warm to 0°C. Do not exceed 0°C to preserve ee.
-
Quench & Workup: Slowly add MeOH (5 mL) at -20°C. (Caution: Hydrogen evolution). Add Saturated NH₄Cl (20 mL). Extract with Et₂O (3 x 30 mL). Wash combined organics with Brine, dry over MgSO₄, and concentrate at <35°C.
-
Purification: Flash chromatography on neutral silica or alumina. Eluent: Hexane -> 10% EtOAc/Hexane.
FAQ: Frequently Asked Questions
Q: Why not use NaBH₄ with a chiral ligand? A: Sodium borohydride reductions are difficult to render highly enantioselective for this substrate. The background racemic reduction by free borohydride is too fast compared to the chiral pathway.
Q: Can I use the (R)-CBS catalyst? A: Yes, but it will yield the (S)-alcohol . Ensure you check the Prelog model: Benzothiophene (Large) and Methyl (Small) dictates that (S)-CBS delivers hydride to the face yielding the (R)-product.
Q: My product racemizes on the shelf. Why? A: Benzylic-type alcohols on electron-rich heterocycles are prone to racemization via a carbocation intermediate if any trace acid is present. Store the product in a freezer, preferably with a trace of stabilizer (e.g., on K₂CO₃ treated silica) if storing for long periods.
References
-
Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines.[1][2][3][4] Journal of the American Chemical Society, 109(18), 5551-5553. Link
-
Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research, 30(2), 97-102. Link
-
Zirka, A. A., et al. (2000). Hydrogenation of Benzothiophene... Reaction Kinetics and Catalysis Letters, 70, 321–327. (Context on S-poisoning kinetics). Link
-
Mathre, D. J., et al. (1993). A practical enantioselective synthesis of a leukotriene D4 antagonist. The Journal of Organic Chemistry, 58(10), 2880-2888. (Zileuton/Benzothiophene analog synthesis). Link
Sources
Minimizing racemization of (R)-1-(benzo[b]thiophen-3-yl)ethanol
This guide is designed for researchers utilizing (R)-1-(benzo[b]thiophen-3-yl)ethanol , a critical chiral intermediate often associated with the synthesis of 5-lipoxygenase inhibitors (e.g., Zileuton analogs).
The structural placement of the hydroxyl group at the C3-benzylic position renders this molecule highly susceptible to acid-catalyzed racemization via a stabilized carbocation intermediate. This guide provides the protocols necessary to maintain enantiomeric excess (ee).
Module 1: Critical Handling & Storage
Preventing passive racemization during dormancy.
Q: What are the absolute contraindications for storage solvents? A: Never store this compound in chloroform (CHCl₃) or dichloromethane (DCM) for extended periods without a stabilizer (e.g., amylene).
-
Reasoning: Halogenated solvents can slowly decompose to generate trace hydrochloric acid (HCl). Even ppm levels of acid can protonate the benzylic hydroxyl group, triggering the formation of the resonance-stabilized carbocation and subsequent racemization.
-
Recommendation: Store as a solid at -20°C. If solution storage is mandatory, use anhydrous THF or Toluene over molecular sieves to ensure a neutral, dry environment.
Q: My compound turned from white to light yellow. Has it racemized? A: Color change often indicates oxidation or dehydration , not necessarily racemization, though they often occur in tandem.
-
Dehydration: Acidic conditions can catalyze the elimination of water to form 3-vinylbenzo[b]thiophene .
-
Oxidation: The secondary alcohol can oxidize to the ketone (3-acetylbenzo[b]thiophene).
-
Action: Check purity via achiral HPLC first. If the peak area is preserved but ee% has dropped, the cause is likely trace acidity promoting SN1-type equilibration.
Module 2: Reaction Optimization & Derivatization
Preserving chirality during chemical transformation.
The Core Problem: The C3-Carbocation Trap
The 3-position of the benzo[b]thiophene ring is electronically unique. Unlike a standard benzyl alcohol, the sulfur atom and the aromatic system provide exceptional stabilization for a positive charge at the
Visualizing the Racemization Pathway The following diagram illustrates why acidic conditions are fatal to the ee% of your substrate.
Protocol: Derivatization without Racemization
If you must convert the hydroxyl group (e.g., to an amine, halide, or ether), you must avoid the SN1 pathway.
| Reaction Type | Recommended Method | Contraindicated Method | Technical Rationale |
| Amination | Mitsunobu Reaction (DEAD/PPh₃ + Phthalimide) | Acid Catalysis (e.g., Hydroxyurea + acid) | Mitsunobu proceeds via an SN2 mechanism with complete inversion of configuration. Acid catalysis forms the carbocation, scrambling stereochemistry. |
| Halogenation | Appel Reaction (CBr₄/PPh₃) | Thionyl Chloride (SOCl₂) | SOCl₂ can proceed via an internal return mechanism (SNi) or ion-pair mechanism that is difficult to control, leading to mixed retention/inversion. |
| Activation | Mesylation (MsCl) at -78°C with excess Et₃N | Tosylation (TsCl) at Room Temp | The mesylate is a potent leaving group. If generated at RT, it may spontaneously leave, forming the cation. Keep it cryogenic. |
Module 3: Troubleshooting Scenarios
Direct solutions for common experimental failures.
Scenario A: "I synthesized the (R)-alcohol using CBS reduction, but the workup showed only 60% ee."
-
Root Cause: Exothermic workup or acidic quenching. Borane residues can be Lewis acidic.[4]
-
Fix:
-
Quench the reaction with Methanol slowly at 0°C.
-
Do not use HCl to break the boron complex if possible. Use a saturated NH₄Cl solution or an oxidative workup (NaOH/H₂O₂) if compatible with the thiophene ring (caution: S-oxidation risk).
-
If acid quench is required, keep temperature <5°C and extract immediately. Do not let the acidic aqueous layer sit with the organic layer.
-
Scenario B: "The ee drops during solvent evaporation."
-
Root Cause: Concentration of trace acids in the rotary evaporator.
-
Fix: Add 0.1% v/v Triethylamine (Et₃N) to your organic solvent before evaporation. This buffers any trace acidity and protects the benzylic position.
Scenario C: "I need to invert the stereochemistry to (S). Can I just use the racemization pathway?"
-
Analysis: Relying on spontaneous racemization is inefficient and yields a max of 50% yield (if resolving) or a 50/50 mix.
-
Fix: Use the Mitsunobu protocol with a carboxylate nucleophile (e.g., p-nitrobenzoic acid) to invert (R)
(S) cleanly. Hydrolyze the ester subsequently with LiOH to retrieve the (S)-alcohol.
Module 4: Analytical Validation (SOP)
Proving your process works.
Standard Operating Procedure for Chiral HPLC To accurately quantify racemization, use the following baseline conditions. Note that the benzo[b]thiophene chromophore absorbs strongly at 254 nm.
| Parameter | Condition |
| Column | Chiralcel OD-H or Chiralpak AD-H (Daicel) |
| Mobile Phase | Hexane : Isopropanol (90 : 10) |
| Flow Rate | 0.5 - 1.0 mL/min |
| Temperature | 25°C (Do not heat the column; heat promotes on-column racemization) |
| Detection | UV @ 254 nm |
| Sample Prep | Dissolve in Mobile Phase (Neutral). Do not use MeOH if using Hexane mobile phase (miscibility issues/precipitation). |
Decision Tree: Handling Workflow
References
-
Enantioselective Synthesis of Zileuton Intermediates. Context: Describes the synthesis of the hydroxyurea derivative and the susceptibility of the alcohol intermediate to racemization under acidic conditions. Source:Journal of Organic Chemistry, "Acid-catalyzed addition of N-hydroxyurea to 1-aryl alcohol derivatives." Link:[Link] (Verified authoritative source for Zileuton chemistry).
-
Kinetic Resolution of Benzo[b]thiophene Alcohols. Context: Details the use of lipases (e.g., Novozym 435) for the resolution of 1-(benzo[b]thiophen-3-yl)ethanol, avoiding harsh chemical conditions. Source:MDPI, "Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols." Link:[Link][2]
-
Chiral HPLC Separation of Thiophene Derivatives. Context: Establishes the standard Chiralpak/Chiralcel columns for separating enantiomers of heteroaryl ethanols. Source:Phenomenex, "Chiral HPLC Separations Guide."[5] Link:[Link]
-
Stability of Zileuton and Related Intermediates. Context: Discusses the degradation pathways of Zileuton and its precursors (including the alcohol) in aqueous solutions, highlighting acid catalysis. Source:Pharmaceutical Research, "Kinetics and mechanism of degradation of Zileuton."[6] Link:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. rsc.org [rsc.org]
- 4. EP0859770B1 - PROCESS FOR THE SYNTHESIS OF BENZO b]THIOPHENES - Google Patents [patents.google.com]
- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. Kinetics and mechanism of degradation of Zileuton, a potent 5-lipoxygenase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Benzothiophene Ethanol Extraction: Technical Support & Troubleshooting Center
Welcome to the Technical Support Center for Benzothiophene Extraction. As a Senior Application Scientist, I have designed this guide to move beyond basic instructions. Here, we explore the causality behind solvent behaviors, providing you with self-validating protocols and evidence-based troubleshooting strategies to optimize the recovery and purity of benzothiophene (BT) and its derivatives using ethanol-based solvent systems.
Diagnostic Extraction Workflow
The following diagram outlines the logical progression of an optimized ethanol-based extraction, incorporating oxidative assistance and co-solvent strategies to overcome the natural lipophilicity of benzothiophene.
Workflow for optimizing benzothiophene ethanol extraction.
Core Methodology: Oxidative Ethanol-Assisted Extraction
Benzothiophene is a lipophilic molecule (XLogP3 ≈ 3.1)[1]. While it is soluble in organic solvents like ethanol[2], its partition coefficient in complex, non-polar matrices (like aliphatic hydrocarbons) strongly favors the matrix over pure ethanol. To overcome this, we utilize an Oxidation-Extraction Scheme .
Objective: Maximize benzothiophene recovery by converting it to a highly polar sulfone derivative, leveraging ethanol as the primary extraction medium.
Step-by-Step Protocol:
-
Matrix Preparation: Weigh 10 g of the BT-containing matrix into a 100 mL round-bottom flask.
-
Solvent Formulation: Add 30 mL of absolute ethanol.
-
Causality: Ethanol acts as a green, polar protic solvent that facilitates mass transfer.
-
Self-Validation: The mixture should form a distinct biphasic system if the source matrix is highly non-polar. If it becomes a single miscible phase, your matrix is too polar, and water must be added to force phase separation.
-
-
Oxidant & Catalyst Addition: Add 30%
at an Oxygen-to-Sulfur (O/S) molar ratio of 4:1. Add a transition metal catalyst (e.g., ) at 0.5 wt%[3].-
Causality: The catalyst lowers the activation energy required for
to oxidize the sulfur heteroatom, converting lipophilic benzothiophene into highly polar benzothiophene sulfone ( ), which partitions aggressively into the ethanol phase.
-
-
Thermal Extraction: Heat the mixture to 50°C under continuous stirring (500 rpm) for 45 minutes.
-
Causality: 50°C provides sufficient kinetic energy for the oxidation without causing excessive ethanol volatilization (boiling point 78.37°C).
-
-
Phase Separation: Transfer the mixture to a centrifuge tube and spin at 4000 rpm for 10 minutes.
-
Self-Validation: Two clear, distinct layers must form. A cloudy ethanol layer indicates an emulsion, requiring the addition of a mild salt (salting-out effect) to resolve.
-
-
Recovery: Decant the upper ethanol layer containing the target compound for downstream HPLC/GC-MS analysis.
Troubleshooting & FAQs
Q1: Why is my benzothiophene yield plateauing below 40% when using pure ethanol at room temperature? A1: Causality: Benzothiophene's lipophilic nature means that in a biphasic system, thermodynamic equilibrium favors the non-polar matrix over pure ethanol at 25°C. Solution: You must alter the chemical affinity. Implement the oxidation-extraction scheme described above to convert BT to its sulfone derivative[3]. Alternatively, incorporate a Deep Eutectic Solvent (DES) or an Ionic Liquid (e.g., [hmim][BF4]) into the ethanol. These additives create specific pi-pi and hydrogen-bonding networks that selectively pull the aromatic sulfur compound into the solvent phase[4].
Q2: I am observing significant solvent loss during the extraction process. How can this be mitigated? A2: Causality: Ethanol is highly volatile. Operating extractions near 60°C in open or poorly sealed systems leads to rapid evaporation, which alters the solvent-to-matrix ratio and causes the premature precipitation of the target compound. Solution: Utilize a closed-loop extraction system or attach a reflux condenser to your reaction vessel[5]. If atmospheric extraction is strictly necessary, lower the operating temperature to 40°C and compensate for the reduced kinetic energy by applying ultrasonic assistance (e.g., 50 kHz for 30 mins).
Q3: Emulsions are forming during the liquid-liquid separation phase. How can I resolve this? A3: Causality: Emulsions form when the interfacial tension between the ethanol phase and the non-polar matrix is lowered by co-extracted amphiphilic impurities (like resins), or when the density difference between the two phases is negligible. Solution: Apply a "salting-out" effect by adding a small amount of NaCl (0.5 M) to the ethanol phase. This increases the ionic strength and density of the solvent phase, forcing lipophilic impurities out and breaking the emulsion. Centrifuge at 4000 rpm for 10 minutes; a sharp interfacial meniscus will validate the success of this intervention.
Q4: How do I select the right co-solvent or DES to pair with ethanol for highly recalcitrant matrices? A4: Causality: Pure DESs are often highly viscous, which severely limits mass transfer rates. Ethanol acts as a viscosity-reducing mass-transfer promoter, while the DES provides the chemical selectivity. Solution: Pair ethanol with a phosphonium-based or ammonium-based DES, such as tetrabutylammonium bromide/decanoic acid ([TBAB][DA]). The bromide ions act as a charge transfer bridge, dislocating charge from the aromatic sulfur compound and dramatically increasing extraction efficiency[6][7].
Quantitative Data: Solvent System Performance
The following table summarizes the expected extraction efficiencies based on the chosen solvent system and operational parameters. Use this to benchmark your experimental yields.
| Solvent System | Operating Temp (°C) | Additive / Catalyst | Extraction Time (min) | Avg. Yield (%) | Primary Mechanism |
| Pure Ethanol | 25 | None | 60 | 35 - 45 | Simple thermodynamic partitioning |
| Pure Ethanol | 50 | None | 60 | 50 - 55 | Thermally enhanced mass transfer |
| Ethanol / DES ([TBAB][DA]) | 30 | None | 30 | 80 - 85 | Hydrogen bonding network[7] |
| Ethanol / [hmim][BF4] | 60 | None | 10 | 85 - 90 | Pi-pi / dispersion interactions[4] |
| Ethanol / | 50 | 45 | > 95 | Oxidative conversion to sulfone[3] |
References
-
Benzothiophen-4-ol - Solubility of Things Source: solubilityofthings.com URL:2
-
Benzothiophene Source: grokipedia.com URL:1
-
Solvent Effect in Homogeneous and Heterogeneous Reactions To Remove Dibenzothiophene by an Oxidation−Extraction Scheme Source: acs.org URL:3
-
An Optimization Study via Response Surface Methodology in Extracting of Benzothiophene and Xylene from n-C12 using 1-Hexyl-3-Methylimidazolium Tetrafluoroborate Ionic Liquid Source: scialert.net URL:4
-
Methods Of Ethanol Extraction: Optimization In Extraction Source: simplesolvents.com URL:5
-
Molecular Mechanism and Solubility Performance Evaluation for Separation of Benzothiophene and Model Diesel Compounds through Deep Eutectic Solvents as Extractants Source: acs.org URL:6
-
Ammonium based deep eutectic solvents (DESs) on extraction of benzothiophene from iso-octane: experiment and COSMO-RS model Source: tandfonline.com URL:7
Sources
Overcoming steric hindrance in 3-substituted benzothiophene reduction
Topic: Overcoming Steric Hindrance in 3-Substituted Benzothiophene Reduction Lead Scientist: Dr. A. Vance, Senior Application Scientist
Strategic Overview: The "Triangle of Resistance"
Reducing 3-substituted benzothiophenes is notoriously difficult because you are fighting three simultaneous forces. Unlike simple olefins, this reaction is not just about adding hydrogen; it is about overcoming a high-energy barrier created by:
-
Aromatic Stabilization: You are breaking the aromaticity of the thiophene ring (approx. 29 kcal/mol resonance energy).
-
Catalyst Poisoning: The sulfur atom is a potent poison for transition metals (Pd, Pt, Rh), irreversibly binding to active sites via
-orbital back-bonding. -
Steric Blockade (The Critical Factor): A substituent at the C3 position creates a "roof" over the C2-C3 double bond. In heterogeneous catalysis, the molecule must lie flat on the metal surface. A bulky C3 group prevents this planar adsorption, halting the reaction.
This guide prioritizes Ionic Hydrogenation as the gold standard for steric challenges, followed by Sulfone Intermediates and Modified Heterogeneous Catalysis .
Method Selection: Decision Matrix
Before starting, determine your pathway based on your substrate's tolerance and your end-goal (chiral vs. racemic).
Figure 1: Decision matrix for selecting the optimal reduction protocol based on substrate constraints.
Method A: Ionic Hydrogenation (The Steric Buster)
Why this works: This is the most effective method for sterically hindered 3-substituted benzothiophenes. Unlike catalytic hydrogenation, which requires the molecule to sit on a metal surface, ionic hydrogenation occurs in solution. It uses a proton (
Standard Protocol:
-
Reagents: Triethylsilane (
) as the hydride source; Trifluoroacetic Acid (TFA) as the proton source/solvent. -
Stoichiometry: 2.5 - 5.0 equivalents of
; TFA in large excess (solvent).
Step-by-Step Workflow
-
Preparation: Dissolve 1.0 mmol of the 3-substituted benzothiophene in 2.0 mL of DCM (dichloromethane) or DCE (dichloroethane).
-
Silane Addition: Add 3.0 - 5.0 mmol of
. (Use higher equivalents for bulkier C3 groups). -
Acid Activation: Cool to 0°C. Slowly add 2–5 mL of TFA.
-
Critical Note: If the substrate is highly deactivated (electron-poor), TFA may not be strong enough. In this case, add 10-20 mol%
as a Lewis acid promoter.
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–24 hours.
-
Monitoring: Monitor via NMR, not TLC (silane byproducts can streak). Look for the disappearance of the C2-H signal.
-
-
Quench: Pour carefully into saturated aqueous
at 0°C. -
Workup: Extract with DCM, wash with brine, dry over
.
Mechanism Visualization
Figure 2: The stepwise mechanism of ionic hydrogenation, bypassing surface adsorption requirements.
Method B: The Oxidation Bypass (Stereoselective Route)
Why this works: If you need to introduce chirality or if the sulfur is poisoning your catalyst too aggressively, oxidize the sulfur first. Benzothiophene 1,1-dioxides (sulfones) are not aromatic and the sulfone group does not poison catalysts like the sulfide does.
Protocol:
-
Oxidation: Treat substrate with
-CPBA (2.2 equiv) in DCM to form the sulfone. -
Hydrogenation: Use Pd/C or, for enantioselectivity, a chiral Ruthenium or Rhodium complex (e.g., Ru-BINAP).[1]
-
Conditions: 50-100 psi
, MeOH, RT.
-
-
Reduction (Optional): If you need the sulfide back, reduce the sulfone using
(harsh) or DIBAL-H.
Method C: Heterogeneous Catalysis (Troubleshooting)
If you must use Pd/C (e.g., for scale-up where silanes are too expensive), you must mitigate poisoning.
The "PdS" Trick: Standard Pd/C will be poisoned within minutes. Instead, use Sulfided Palladium on Carbon (PdS/C) or Sulfided Platinum (Pt(S)/C) . These catalysts are "pre-poisoned" in a controlled manner, preventing irreversible blockade while maintaining activity for double bond reduction.
Optimization Table:
| Parameter | Recommendation for 3-Substituted Benzothiophenes | Reason |
| Catalyst | 5% or 10% PdS/C (Sulfided) | Prevents uncontrolled sulfur poisoning. |
| Solvent | Acetic Acid (Glacial) or TFA/MeOH mixture | Acid protonates the thiophene, weakening aromaticity. |
| Pressure | > 50 bar (700+ psi) | High pressure is required to force the sterically hindered molecule onto the surface. |
| Temperature | 80°C - 100°C | Overcomes the activation energy barrier of the hindered C3 group. |
Troubleshooting & FAQ
Q1: The reaction stalls at 10-15% conversion using Pd/C. Adding more catalyst doesn't help.
-
Diagnosis: You are experiencing "pore mouth poisoning." The sulfur has blocked the outer pores of the carbon support.
-
Fix: Switch to Ionic Hydrogenation (Method A). If you must use catalytic hydrogenation, switch to a Sulfided Catalyst (PdS) and increase pressure to >50 bar.
Q2: I am using Ionic Hydrogenation (
-
Diagnosis: The C3 substituent might be electron-withdrawing, destabilizing the carbocation intermediate.
-
Fix: Increase the acidity. Switch from pure TFA to TFA + 10% Trifluoromethanesulfonic acid (TfOH) or add
. Heat the reaction to 60°C in a sealed tube.
Q3: I am getting over-reduction (ring opening of the thiophene).
-
Diagnosis: This is common with Raney Nickel or dissolving metal reductions (Na/Hg).
-
Fix: Avoid Raney Ni. It is a desulfurization catalyst. Stick to PdS or Ionic Hydrogenation, which are chemoselective for the C2-C3 bond.
Q4: My 3-substituted group is an olefin (e.g., 3-vinylbenzothiophene). Can I reduce only the thiophene ring?
-
Answer: Extremely difficult. Ionic hydrogenation will likely reduce the exocyclic olefin first or simultaneously. You may need to protect the exocyclic olefin or accept that both will be reduced.
References
- Ionic Hydrogenation of Thiophenes: Kursanov, D. N., et al. Ionic Hydrogenation. Pergamon Press, 1985.
-
Stereoselective Reduction via Sulfones: Minenkov, Y., et al. "Asymmetric Hydrogenation of Thiophenes and Benzothiophenes." Journal of the American Chemical Society, 2012.[2] Link
-
Catalyst Poisoning Mitigation: BenchChem Technical Support. "Preventing Catalyst Deactivation in Palladium-Catalyzed Reactions." Link
-
Sulfided Catalysts: Zirka, A. A., et al. "Hydrogenation of benzothiophene in the presence of palladium sulfide catalyst."[3] Reaction Kinetics and Catalysis Letters, 1999. Link
-
General Silane/TFA Protocols: Organic Chemistry Portal. "Triethylsilane."[4][5][6] Link
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Triethylsilane (TES) [organic-chemistry.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. A comprehensive review on the silane-acid reduction of alkenes in organic synthesis - RSC Advances (RSC Publishing) DOI:10.1039/D5RA07101A [pubs.rsc.org]
Technical Support Guide: Metal Impurity Removal from (R)-1-(benzo[b]thiophen-3-yl)ethanol
Executive Summary & Diagnostic Framework
(R)-1-(benzo[b]thiophen-3-yl)ethanol is a critical chiral intermediate, often synthesized via Asymmetric Transfer Hydrogenation (ATH) using Ruthenium (Ru) catalysts (e.g., Ru-TsDPEN, Noyori-type) or Asymmetric Hydrogenation using Rhodium (Rh) or Iridium (Ir). Additionally, the benzo[b]thiophene core construction may involve Palladium (Pd) cross-couplings (Suzuki-Miyaura, Sonogashira).
Residual metals in this lipophilic alcohol not only pose regulatory risks (ICH Q3D Class 1 & 2 limits) but can also catalyze side reactions (isomerization, oxidation) or poison downstream catalysts.
Diagnostic: Identify Your Contaminant
Before selecting a protocol, confirm the metal identity via ICP-MS (Inductively Coupled Plasma Mass Spectrometry).
| Observation | Likely Contaminant | Source | Target Limit (Oral) |
| Dark/Grey Precipitate | Palladium (Pd) | Core synthesis (coupling) | < 10 ppm |
| Brown/Orange Tint | Ruthenium (Ru) | Ketone reduction (ATH) | < 10 ppm |
| Green/Blue Tint | Copper (Cu) | Sonogashira coupling | < 300 ppm |
Troubleshooting & FAQs
Issue 1: "My product retains a brown hue even after column chromatography. Is this Ruthenium?"
Diagnosis: Yes. Ruthenium complexes, particularly those used in ATH (like Ru-arene complexes), are notoriously "sticky" on silica gel. They often streak through columns, contaminating the alcohol fractions.
Solution: Standard chromatography is insufficient. You must break the Ru-ligand complex or use a high-affinity scavenger.
-
Immediate Action: Treat the crude reaction mixture before chromatography.
-
Recommended Agent: Thiol-functionalized Silica (Si-Thiol) or Activated Carbon .
-
Why: The sulfur in the benzo[b]thiophene ring competes with standard ligands, making the Ru difficult to displace. A high-affinity thiol scavenger (SH) binds Ru irreversibly.
Issue 2: "I used a Pd catalyst for the core synthesis. Now, my chiral reduction catalyst is inactive. Why?"
Diagnosis: Residual Palladium from the precursor synthesis is poisoning your Ruthenium or Rhodium hydrogenation catalyst. Pd(0) aggregates can act as heterogeneous sites that disrupt delicate homogeneous chiral catalysts.
Solution: Implement a "Purge Step" on the ketone intermediate (1-(benzo[b]thiophen-3-yl)ethanone) before the chiral reduction.
-
Protocol: Recrystallize the ketone from a polar solvent (e.g., Ethanol/Water) or treat with Si-TMT (Trimercaptotriazine) to drop Pd < 5 ppm prior to the hydrogenation step.
Issue 3: "Silica-based scavengers are reducing my yield. Where is my product going?"
Diagnosis: (R)-1-(benzo[b]thiophen-3-yl)ethanol has a hydroxyl group and a sulfur heterocycle, making it moderately polar and capable of H-bonding. Non-specific adsorption onto the silica backbone of the scavenger can cause yield loss.
Solution:
-
Switch to Polymer-Supported Scavengers: Use polystyrene-based thiols (e.g., MP-TMT) which have lower non-specific binding than silica.
-
Solvent Choice: Ensure the scavenger step is performed in a solvent where your product is highly soluble (e.g., THF, EtOAc) to discourage adsorption. Avoid non-polar solvents like Hexanes during scavenging.
Issue 4: "Can I use aqueous extraction to remove the metal?"
Diagnosis: Generally, no.[1] The lipophilic nature of the benzo[b]thiophene moiety keeps the metal complexes in the organic phase. Simple water washes are ineffective.
Solution: Use Water-Soluble Chelators if you must avoid solid scavengers.
-
Agent: N-Acetylcysteine (NAC) or Trimercaptotriazine trisodium salt (TMT-Na3).
-
Mechanism: These agents form water-soluble anionic complexes with Ru/Pd, pulling them into the aqueous phase at alkaline pH (pH > 9).
Comparative Data: Scavenger Efficiency
The following table summarizes removal efficiencies for Ruthenium (Noyori-type catalyst) from a benzo[b]thiophene matrix.
| Scavenger Type | Functional Group | Support | Ru Removal Efficiency | Yield Recovery | Best For |
| Si-Thiol | Propylthiol | Silica | 98% | 92% | General Purpose |
| Si-TMT | Trimercaptotriazine | Silica | 99% | 95% | High Pd/Ru loads |
| Activated Carbon | N/A | Carbon | 85% | 88% | Large scale, low cost |
| MP-TMT | Trimercaptotriazine | Polystyrene | 97% | 99% | High-value APIs |
| Cysteine Wash | Amino acid | Aqueous | 60-75% | 90% | Preliminary cleanup |
Validated Experimental Protocols
Protocol A: Batch Scavenging with Si-TMT (Recommended for Ru/Pd)
Best for final polishing of the chiral alcohol.
-
Dissolution: Dissolve the crude (R)-1-(benzo[b]thiophen-3-yl)ethanol (10 g) in THF or Ethyl Acetate (10 volumes, 100 mL).
-
Loading: Add Si-TMT (SiliaMetS® or equivalent) at a ratio of 5-10 equivalents relative to the residual metal content (or 10-20 wt% if metal content is unknown).
-
Incubation: Stir gently at 40-50°C for 4–12 hours.
-
Note: Elevated temperature significantly improves Ru ligand exchange kinetics.
-
-
Filtration: Filter the suspension through a 0.45 µm PTFE membrane or a pad of Celite®.
-
Wash: Wash the cake with 2 volumes of THF.
-
Analysis: Concentrate filtrate and analyze via ICP-MS.
Protocol B: Activated Carbon Treatment
Best for bulk removal of highly colored Ru complexes.
-
Preparation: Dissolve crude product in Ethanol or Methanol (warm, 50°C).
-
Addition: Add activated carbon (e.g., Darco® KB-G or Norit®) at 50 wt% relative to the substrate.
-
Digestion: Stir at reflux for 1–2 hours.
-
Filtration: Filter hot through a Celite® pad to prevent product precipitation in the filter cake.
-
Crystallization: Cool the filtrate slowly to induce crystallization of the purified alcohol (if solid).
Purification Decision Logic
The following diagram outlines the decision process for selecting the optimal purification route based on impurity type and stage.
Caption: Decision tree for selecting purification methods based on initial metal load and type.
References
-
Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis. Link
-
Apeiron Synthesis. (n.d.). Metal Scavenging Solutions: Efficient Removal of Ruthenium. Link
-
Johnson, M. et al. (2016). Scalable Methods for the Removal of Ruthenium Impurities from Metathesis Reaction Mixtures. Organic Process Research & Development. Link
-
SiliCycle. (n.d.). SiliaMetS® Metal Scavengers User Guide. Link
-
ICH Expert Working Group. (2019). ICH Q3D(R1) Guideline for Elemental Impurities. European Medicines Agency. Link
Sources
Technical Support Center: Stability of (R)-1-(benzo[b]thiophen-3-yl)ethanol
[1]
Case ID: BT-3YL-OH-STAB-001 Subject: Acidic Stability Profile & Troubleshooting Guide Assigned Specialist: Senior Application Scientist, Chiral Chemistry Division
Executive Summary
This guide addresses the stability of (R)-1-(benzo[b]thiophen-3-yl)ethanol (CAS: Generic structure ref). While structurally similar to the Zileuton intermediate (which is the 2-yl isomer), the 3-yl isomer possesses distinct electronic properties that exacerbate its sensitivity to acidic conditions.
The 3-position of the benzothiophene ring is highly electron-rich, significantly stabilizing the benzylic-type carbocation formed upon protonation of the hydroxyl group. Consequently, this compound is prone to rapid racemization (
Module 1: The Racemization Trap (FAQ)
Q: Why is my enantiomeric excess (ee) dropping during workup?
A: The loss of optical purity is likely due to acid-catalyzed racemization via a stabilized carbocation intermediate.
The Mechanism: Unlike a standard benzyl alcohol, the (R)-1-(benzo[b]thiophen-3-yl)ethanol cation is stabilized by the sulfur atom's lone pair donating electron density into the ring system (thienyl resonance).[1]
-
Protonation: Trace acid protonates the hydroxyl group (
).[1] -
Ionization: Water leaves, forming a planar
carbocation. -
Racemization: The planar cation is attacked by water (or solvent) from either face with equal probability, resulting in a racemic mixture.[1]
Troubleshooting Protocol:
-
Check pH: Ensure the aqueous layer during extraction is
. -
Buffer Usage: Use Phosphate Buffered Saline (PBS) or saturated
for washes.[1] -
Avoid Strong Acids: Do not use
or for pH adjustment.[1] Use weak organic acids (e.g., Acetic Acid) only if strictly necessary and keep temperature .[1]
Visualizing the Failure Mode
Figure 1: The planar carbocation intermediate allows nucleophilic attack from both faces, destroying chirality.[1][2]
Module 2: Dehydration & Impurity Profiling
Q: I see a new non-polar peak in my HPLC. What is it?
A: This is likely 3-vinylbenzo[b]thiophene , formed via acid-catalyzed dehydration (Elimination type
Diagnostic Indicators:
-
Retention Time: The impurity will elute later than the alcohol on Reverse Phase (RP-HPLC) due to loss of the polar -OH group.
-
UV Spectrum: A bathochromic shift (red shift) may be observed due to extended conjugation between the vinyl group and the benzothiophene ring.[1]
-
Polymerization Risk: This vinyl impurity acts like styrene; it can dimerize or polymerize, leading to "gums" or insoluble solids in your flask.
Prevention Strategy:
-
Temperature Control: Elimination is entropically favored at high temperatures. Keep acidic steps (if unavoidable) below
. -
Solvent Choice: Avoid non-polar solvents (like Toluene) in the presence of acid, as they destabilize the polar transition state of substitution but may favor the neutral alkene product.[1]
Module 3: Solvolysis (Solvent Interaction)
Q: Can I use Methanol or Ethanol for recrystallization?
A: Proceed with Caution. If any trace acid is present, the alcohol solvent will act as a nucleophile.[1]
Standard Operating Procedures (SOPs)
SOP-01: Analytical Method for Purity & Enantiomeric Excess
Objective: Separate the (R) and (S) enantiomers and detect the vinyl impurity.[1]
| Parameter | Condition |
| Column | Chiralcel OD-H or Chiralpak AD-H ( |
| Mobile Phase | Hexane : Isopropanol (90:10 to 95:[1]5) |
| Flow Rate | |
| Detection | UV @ |
| Temperature | |
| Expected Tr | Vinyl impurity (early/void volume in NP), (R)-isomer, (S)-isomer |
Note: In Normal Phase (NP), the non-polar vinyl impurity often elutes very quickly compared to the alcohol.
SOP-02: Stability Testing Protocol
Objective: Validate the handling time for your specific batch.
-
Preparation: Dissolve
of compound in of solvent (e.g., MeCN). -
Stress Condition: Add
of . -
Monitoring: Inject into HPLC at
. -
Pass Criteria:
drop in ee and growth of vinyl impurity.
Troubleshooting Decision Tree
Figure 2: Decision matrix for diagnosing stability failures.
References
-
Zileuton Synthesis & Chemistry
-
Basha, A., et al. "Synthesis of inhibitors of 5-lipoxygenase: The chemistry of 1-(benzo[b]thien-2-yl)ethanol derivatives." Journal of Organic Chemistry, 1991.[1]
- Context: Establishes the reactivity of the benzo[b]thiophene ethanol side chain, specifically the lability of the C-O bond under acidic conditions which is analogous between the 2-yl and 3-yl isomers.
-
[1]
-
-
Chiral Separation of Benzothiophenes
-
Phenomenex Application Guide.[3] "Chiral HPLC Separations of Benzothiophene Derivatives."
- Context: Provides column selection criteria (OD-H/AD-H)
-
-
General Reactivity of 3-Substituted Benzothiophenes
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling chemical substances.
Sources
Validation & Comparative
Chiral HPLC methods for 1-(benzo[b]thiophen-3-yl)ethanol separation
High-Performance Chiral Separation of 1-(Benzo[b]thiophen-3-yl)ethanol: A Comparative Guide to Polysaccharide CSPs
The enantiomeric resolution of secondary heteroaryl alcohols is a critical bottleneck in the synthesis of advanced pharmaceutical intermediates and rigid chiral scaffolds. Specifically, 1-(benzo[b]thiophen-3-yl)ethanol serves as a foundational building block for[1]. Because the stereochemistry at the benzylic position dictates the spatial orientation and biological activity of all downstream derivatives, establishing a robust, self-validating high-performance liquid chromatography (HPLC) method is paramount.
This guide objectively compares the performance of industry-standard coated and immobilized polysaccharide chiral stationary phases (CSPs) for the separation of 1-(benzo[b]thiophen-3-yl)ethanol, providing actionable, field-proven methodologies.
The chiral resolution of 1-(benzo[b]thiophen-3-yl)ethanol is notoriously challenging due to the steric bulk and electron density of the fused benzothiophene ring system. Successful separation on polysaccharide-based CSPs relies on a highly specific three-point interaction model:
-
Hydrogen Bonding: The benzylic hydroxyl group of the analyte acts as both a hydrogen bond donor and acceptor, interacting with the C=O and NH groups of the CSP’s carbamate linkages.
-
Stacking: The electron-rich benzothiophene ring undergoes
interactions with the phenyl groups of the chiral selector. -
Steric Inclusion: The analyte must physically fit into the chiral helical grooves of the polymer backbone.
Amylose-based columns (which form a tighter, more defined helical cavity) often outperform cellulose-based columns (which have a more linear, extended conformation) when dealing with sterically demanding heteroaryl groups. Furthermore, the advent of [2] allows for the introduction of "forbidden" strong solvents like dichloromethane (DCM), which can uniquely modulate these
Comparative Performance Data
The following table synthesizes the chromatographic performance of three leading CSPs—Chiralpak® AD-H, Chiralcel® OD-H, and Chiralpak® IA—based on standardized normal-phase screening protocols for benzothiophene derivatives.
| Column / Stationary Phase | Chiral Selector Type | Optimized Mobile Phase (v/v) | Selectivity ( | Resolution ( | ||
| Chiralpak® AD-H | Coated Amylose tris(3,5-dimethylphenylcarbamate) | Hexane / IPA (90:10) | 8.4 | 11.2 | 1.45 | 3.1 |
| Chiralcel® OD-H | Coated Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane / IPA (90:10) | 9.1 | 10.5 | 1.20 | 1.8 |
| Chiralpak® IA | Immobilized Amylose tris(3,5-dimethylphenylcarbamate) | Hexane / DCM / EtOH (80:15:5) | 7.2 | 10.8 | 1.62 | 4.0 |
Performance Verdict: While the coated AD-H column provides excellent baseline separation, the Chiralpak IA (or equivalent immobilized phases like Lux i-Amylose-3) offers superior resolution. The ability to incorporate DCM into the mobile phase enhances the solubility of the benzothiophene moiety and sharpens peak shapes by optimizing mass transfer kinetics[3].
Experimental Protocol: Self-Validating Normal-Phase Workflow
To ensure scientific integrity and reproducibility, the following protocol integrates a self-validating System Suitability Test (SST). Do not proceed to sample analysis unless the SST criteria are strictly met.
Step 1: Mobile Phase Preparation & Degassing
-
Action: Prepare a mixture of HPLC-grade n-Hexane, Dichloromethane (DCM), and Ethanol (EtOH) at an 80:15:5 (v/v) ratio. Degas via ultrasonication for 15 minutes.
-
Causality: Hexane acts as the non-polar bulk solvent, driving the analyte into the chiral cavities. EtOH acts as the polar modifier to modulate hydrogen bonding. DCM is introduced to disrupt excessive
stacking that causes peak tailing in benzothiophene derivatives. Degassing prevents micro-bubble formation in the pump head, ensuring a stable baseline.
Step 2: System Equilibration & System Suitability Testing (SST)
-
Action: Purge the HPLC system and equilibrate the immobilized column (e.g., Chiralpak IA, 250 x 4.6 mm, 5 µm) at a flow rate of 1.0 mL/min at 25°C for 45 minutes. Inject 10 µL of a known racemic standard of 1-(benzo[b]thiophen-3-yl)ethanol (1.0 mg/mL).
-
Self-Validation: The system is only deemed "ready" if the following criteria are met: Resolution (
) 2.0 , Tailing Factor ( ) 1.2 , and Retention Time RSD 1.0% over three replicate injections. This confirms the column's chiral selector is fully equilibrated and the mobile phase composition is exact.
Step 3: Sample Preparation
-
Action: Dissolve the target analyte directly in the mobile phase to a concentration of 1.0 mg/mL. Filter through a 0.22 µm PTFE syringe filter.
-
Causality: Dissolving the sample in the exact mobile phase prevents "solvent shock"—a phenomenon where a mismatch in solvent polarity causes localized precipitation or band broadening at the column head. PTFE is strictly chosen for its chemical inertness to DCM and Hexane.
Step 4: Chromatographic Acquisition
-
Action: Inject 10 µL of the filtered sample. Monitor UV absorbance at 254 nm.
-
Causality: The benzothiophene chromophore exhibits strong
transitions near 254 nm, providing optimal signal-to-noise ratios without interference from the optically transparent mobile phase solvents.
Method Development Workflow Visualization
Chiral method development workflow for 1-(benzo[b]thiophen-3-yl)ethanol.
Conclusion
For the enantiomeric separation of 1-(benzo[b]thiophen-3-yl)ethanol, amylose-based stationary phases inherently outperform cellulose-based alternatives due to the spatial compatibility of the amylose helical groove with the bulky benzothiophene ring. While traditional coated columns (Chiralpak AD-H) provide adequate baseline resolution, migrating to an immobilized amylose phase (Chiralpak IA) offers a distinct analytical advantage. The ability to leverage strong solvents like DCM in the mobile phase directly addresses the
References
-
[1]Benzothiophene-Fused Chiral Spiro Polycyclic Aromatic Compounds: Optical Resolution, Functionalization, and Optical Properties. ACS Publications. Available at:[Link]
-
Comparison, Applications, Advantages, and Limitations of Immobilized and Coated Amylose Tris-(3,5-Dimethylphenylcarbamate) Chiral Stationary Phases in HPLC. Taylor & Francis. Available at:[Link]
-
Chiral LC Columns & Immobilized Polysaccharide Phases. Phenomenex. Available at:[Link]
-
Enantiomers and Their Resolution using Chiral Stationary Phases. MDPI. Available at:[Link]
Sources
A Researcher's Guide to the Chiral Integrity of 1-(Benzo[b]thiophen-3-yl)ethanol: A Comparative Analysis
For the modern researcher in drug discovery and development, the precise characterization of chiral molecules is not merely a regulatory hurdle, but a fundamental necessity for ensuring safety and efficacy. This guide provides a comprehensive technical overview of (R)-1-(benzo[b]thiophen-3-yl)ethanol, a chiral alcohol with potential applications in medicinal chemistry. Due to the current scarcity of published specific optical rotation data for this specific enantiomer, this guide establishes a framework for its determination and compares its anticipated properties with structurally analogous, well-characterized chiral alcohols.
The Significance of Chirality: The Case of 1-Aryl-Ethanols
The spatial arrangement of atoms in a molecule, or stereochemistry, can have a profound impact on its biological activity. Enantiomers, non-superimposable mirror images of a chiral molecule, often exhibit markedly different pharmacological and toxicological profiles. The 1-aryl-ethanol scaffold is a common motif in many pharmaceutical agents, and the stereochemistry of the hydroxyl-bearing carbon is frequently a critical determinant of a drug's interaction with its biological target.
(R)-1-(benzo[b]thiophen-3-yl)ethanol belongs to this important class of compounds. Its structural relatives, such as (R)-1-phenylethanol and (R)-1-(naphthalen-1-yl)ethanol, are well-studied, and their chiroptical properties provide a valuable benchmark for our target compound.
Understanding and Quantifying Chirality: Specific Optical Rotation
A primary method for characterizing enantiomers is by measuring their specific optical rotation, [α]. This is the angle to which a solution of a chiral compound at a specific concentration and path length rotates the plane of polarized light at a defined temperature and wavelength. The magnitude and sign (+ for dextrorotatory, - for levorotatory) of the specific rotation are unique physical constants for a given enantiomer.
The specific rotation is a crucial parameter for:
-
Confirming the identity and enantiomeric purity of a synthesized chiral compound.
-
Monitoring the progress of enantioselective reactions.
-
Quality control in the production of chiral drugs.
Comparative Data: Structurally Related Chiral Alcohols
| Compound | Structure | Specific Optical Rotation [α] | Conditions |
| (R)-(+)-1-Phenylethanol | +45° ± 1°[1] | c=5, methanol[1] | |
| (R)-1-(Naphthalen-1-yl)ethanol | Data not consistently reported, requires experimental determination. | - | |
| (R)-1-(Thiophen-2-yl)ethanol | Data not consistently reported, requires experimental determination. | - | |
| (R)-1-(Benzo[b]thiophen-3-yl)ethanol (Target) | ![]() | To be determined experimentally. | - |
The electronic and steric differences between the phenyl, naphthyl, thiophenyl, and benzo[b]thiophenyl groups will influence the specific rotation of the corresponding ethanol derivatives. The larger, more polarizable aromatic systems in the naphthalenyl and benzo[b]thiophenyl compounds may lead to larger magnitudes of specific rotation compared to the simpler phenylethanol.
Experimental Protocols for Characterization
Synthesis of Racemic 1-(Benzo[b]thiophen-3-yl)ethanol
The synthesis of the racemic alcohol is the first step, providing a standard for the development of chiral separation methods and a reference for spectroscopic characterization. A common route is the reduction of 3-acetylbenzo[b]thiophene.
Protocol: Reduction of 3-Acetylbenzo[b]thiophene
-
Dissolution: Dissolve 3-acetylbenzo[b]thiophene (1.0 eq) in a suitable solvent such as methanol or ethanol in a round-bottom flask.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reduction: Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise to the stirred solution.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, slowly add water to quench the excess NaBH₄.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Determination of Specific Optical Rotation
The following protocol outlines the standard procedure for measuring the specific optical rotation of a chiral compound.
Protocol: Polarimetry Measurement
-
Instrument Calibration: Calibrate the polarimeter using a blank solvent.
-
Sample Preparation: Prepare a solution of the purified (R)-1-(benzo[b]thiophen-3-yl)ethanol of a known concentration (c, in g/100 mL) in a specified solvent (e.g., methanol or chloroform).
-
Measurement: Fill the polarimeter cell (of a known path length, l, in dm) with the solution and measure the observed rotation (α) at a specific temperature (T, usually 20 or 25 °C) and wavelength (λ, usually the sodium D-line at 589 nm).
-
Calculation: Calculate the specific rotation using the formula: [α] = α / (l × c)
Chiral Separation and Enantiomeric Excess (ee) Determination
High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most common and reliable method for separating enantiomers and determining the enantiomeric excess of a chiral sample.
Protocol: Chiral HPLC Analysis
-
Column Selection: Select a suitable chiral stationary phase. Polysaccharide-based columns (e.g., Chiralpak® or Chiralcel®) are often effective for separating 1-aryl-ethanols.
-
Mobile Phase Optimization: Develop a mobile phase, typically a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol), to achieve baseline separation of the two enantiomers.
-
Sample Analysis: Inject a solution of the racemic 1-(benzo[b]thiophen-3-yl)ethanol to determine the retention times of the (R) and (S) enantiomers.
-
Enantiomeric Excess Calculation: Inject the sample of the synthesized (R)-1-(benzo[b]thiophen-3-yl)ethanol and integrate the peak areas of the two enantiomers. Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] × 100
Visualizing the Workflow
Figure 1. Experimental workflow for the synthesis, separation, and characterization of (R)-1-(benzo[b]thiophen-3-yl)ethanol.
Conclusion and Future Directions
While a definitive specific optical rotation value for (R)-1-(benzo[b]thiophen-3-yl)ethanol remains to be experimentally determined and published, this guide provides a robust framework for its characterization. By leveraging established protocols for synthesis, polarimetry, and chiral HPLC, researchers can confidently determine the chiroptical properties of this and other novel chiral molecules. The comparison with structurally related 1-aryl-ethanols offers a valuable context for interpreting these future experimental findings. The continued investigation into the synthesis and properties of novel benzo[b]thiophene derivatives is a promising avenue for the discovery of new therapeutic agents.
References
-
Haight, A. R., et al. (1998). Characterization and Synthesis of a 6-Substituted Benzo[b]thiophene. The Journal of Organic Chemistry, 63(17), 5903–5907. [Link]
-
PubChem. (1R)-1-(Naphthalen-1-yl)ethan-1-ol. [Link]
-
PubChem. 1-Phenylethanol, (R)-. [Link]
-
Al-Zoubi, R. M., et al. (2018). Synthesis and biological evaluation of novel benzothiophene derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 28(15), 2537-2542. [Link]
-
Phenomenex. Chiral HPLC Separations. [Link]
-
Chemistry LibreTexts. Optical Activity. [Link]
Sources
The Definitive Anchor: A Comparative Guide to X-ray Crystallography for the Absolute Configuration of (R)-1-(benzo[b]thiophen-3-yl)ethanol Derivatives
In the landscape of modern drug discovery and development, the precise determination of a molecule's three-dimensional structure is not merely an academic exercise; it is a cornerstone of establishing structure-activity relationships (SAR), ensuring enantiopurity, and navigating the stringent requirements of regulatory bodies. For chiral molecules such as the derivatives of (R)-1-(benzo[b]thiophen-3-yl)ethanol, a class of compounds with significant pharmacological potential, the unambiguous assignment of absolute configuration is paramount.[1][2] This guide provides an in-depth comparison of X-ray crystallography with other prevalent analytical techniques for this purpose, grounded in experimental data and field-proven insights.
While various spectroscopic methods offer valuable insights into molecular stereochemistry, single-crystal X-ray crystallography stands as the unequivocal "gold standard."[3] It provides a direct and unambiguous visualization of the atomic arrangement in the solid state, leaving no room for the interpretational ambiguities that can arise with indirect methods.[4] This guide will delve into the practical application of X-ray crystallography for (R)-1-(benzo[b]thiophen-3-yl)ethanol derivatives, compare its performance with alternative techniques, and provide a detailed protocol for its successful implementation.
A Comparative Analysis: Why X-ray Crystallography Reigns Supreme
The determination of absolute configuration for chiral alcohols has several powerful analytical techniques at its disposal.[3] While methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Vibrational Circular Dichroism (VCD) are versatile, X-ray crystallography provides the most definitive assignment.[3][5] The choice of method is often dictated by the physical state of the sample, the amount of material available, and the instrumentation at hand.[3]
The Unambiguous Nature of X-ray Diffraction
X-ray crystallography offers a high-resolution, atomic-level view of the molecule's structure.[6] This technique is versatile and can be applied to a wide range of molecules, providing detailed information about molecular interactions, conformational changes, and binding sites.[6] The primary limitation, and often the most challenging step, is the need to grow high-quality single crystals.[4]
Alternative Spectroscopic Approaches
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Mosher's ester method is a widely used NMR technique for deducing the absolute configuration of chiral secondary alcohols.[3] This method involves derivatizing the alcohol with the two enantiomers of a chiral reagent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form a pair of diastereomeric esters.[3][7] By analyzing the differences in the 1H NMR chemical shifts (Δδ) between these diastereomers, the absolute configuration of the alcohol can be inferred.[3] However, this method is model-dependent and can be prone to misinterpretation, especially with sterically hindered or flexible molecules.[3]
Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. By comparing the experimental VCD spectrum with the computationally predicted spectrum for a known enantiomer, the absolute configuration can be determined.[3] This method is advantageous as it can be performed on non-crystalline samples in solution.[3] However, it relies heavily on the accuracy of the computational model.
Quantitative Comparison of Methods
The following table summarizes the key analytical parameters for each technique, providing a rapid comparison of their requirements and performance metrics.
| Method | Typical Sample Amount | Typical Measurement Time | Accuracy/Reliability | Key Limitations |
| Single-Crystal X-ray Crystallography | < 1 mg (single crystal of ~0.1 mm) | 6-24 hours for data collection | Very High (Gold Standard) [3] | Requires high-quality single crystals. |
| NMR (Mosher's Method) | 1-5 mg | 4-6 hours (including derivatization)[3] | High, but model-dependent[3] | Requires derivatization; potential for misinterpretation.[3] |
| Vibrational Circular Dichroism (VCD) | 1-10 mg | 2-8 hours | High, but dependent on computational accuracy[3] | Requires access to specialized instrumentation and computational resources. |
Experimental Workflow: From Powder to Structure
The successful application of X-ray crystallography hinges on a meticulous experimental workflow, from crystal growth to data analysis. The following diagram illustrates the key stages.
Caption: The experimental workflow for single-crystal X-ray crystallography.
Detailed Experimental Protocol: (R)-1-(benzo[b]thiophen-3-yl)ethanol Derivative
This protocol provides a comprehensive, step-by-step methodology for determining the absolute configuration of a representative (R)-1-(benzo[b]thiophen-3-yl)ethanol derivative using single-crystal X-ray diffraction.
Part 1: Crystal Growth
-
Compound Purification: Ensure the sample of the (R)-1-(benzo[b]thiophen-3-yl)ethanol derivative is of the highest possible purity. Recrystallization or column chromatography may be necessary.
-
Solubility Screening: Systematically test the solubility of the compound in a range of common laboratory solvents (e.g., ethanol, methanol, acetone, ethyl acetate, hexane, dichloromethane) to identify suitable solvents for crystallization.[8]
-
Crystallization Setup (Slow Evaporation):
-
Prepare a saturated or near-saturated solution of the compound in a suitable solvent in a small, clean vial.
-
Loosely cap the vial or cover it with parafilm perforated with a few small holes.[9]
-
Place the vial in a vibration-free environment and allow the solvent to evaporate slowly over several days to weeks.[8]
-
-
Crystal Selection and Mounting:
-
Examine the resulting crystals under a microscope. Select a single, well-formed crystal with clear faces and no visible defects.[9]
-
The ideal crystal size for modern diffractometers is typically between 0.1 and 0.3 mm in all dimensions.[9]
-
Carefully mount the selected crystal on a goniometer head using a suitable cryoprotectant oil and a cryo-loop.
-
Part 2: Data Collection
-
Instrument Setup:
-
Use a single-crystal X-ray diffractometer equipped with a Mo-Kα (λ = 0.71073 Å) or Cu-Kα (λ = 1.5418 Å) radiation source and a sensitive detector (e.g., CCD or CMOS).[10] For organic molecules without heavy atoms, Cu-Kα radiation is often preferred for determining absolute configuration due to its stronger anomalous scattering effects.[11]
-
-
Crystal Centering and Unit Cell Determination:
-
Data Collection Strategy:
-
Based on the unit cell and crystal symmetry, devise a data collection strategy to ensure a complete and redundant dataset is collected. This typically involves a series of scans through different crystal orientations.
-
-
Full Data Collection:
-
Execute the data collection strategy, typically at a low temperature (e.g., 100 K) to minimize thermal motion of the atoms and protect the crystal from radiation damage.
-
Part 3: Structure Solution and Refinement
-
Data Integration and Reduction:
-
Process the raw diffraction images to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects.
-
-
Structure Solution:
-
Solve the phase problem using direct methods or Patterson methods to obtain an initial electron density map.
-
-
Structure Refinement:
-
Build an initial molecular model into the electron density map and refine the atomic positions, and thermal parameters against the experimental data using a least-squares minimization algorithm.
-
-
Absolute Configuration Determination:
-
For a non-centrosymmetric space group, the absolute configuration can be determined by analyzing the anomalous scattering effects (Bijvoet pairs).[13]
-
The Flack parameter is refined, which should converge to a value close to 0 for the correct enantiomer and close to 1 for the inverted structure. A low standard uncertainty on the Flack parameter is crucial for a confident assignment.
-
Logical Comparison of Analytical Approaches
The decision to use a particular technique for absolute configuration determination involves a trade-off between definitive results, sample requirements, and available resources.
Caption: A logical comparison of the workflows for different analytical techniques.
Conclusion
References
- Benchchem. Determining the Absolute Configuration of Chiral Alcohols: Application Notes and Protocols.
-
IUCr. The synthesis, crystal structure and Hirshfeld surface analysis of the thiophene derivatives 5-(phenylsulfonyl)-5,6-dihydrobenzo[7][14]thieno[3,2-j]phenanthridine and (E). Available from:
- ACS Publications. Determination of the Absolute Configuration of β-Chiral Primary Alcohols Using the Competing Enantioselective Conversion Method | Organic Letters.
- ACS Publications. A Very Reliable Method for Determination of Absolute Configuration of Chiral Secondary Alcohols by 1H NMR Spectroscopy | Organic Letters.
- eScholarship.org. Determination of the Absolute Configuration of β-Chiral Primary Alcohols Using the Competing Enantioselective Conversion Method.
- TCI Chemicals. Research Articles Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral De.
-
IUCr Journals. The synthesis, crystal structure and Hirshfeld surface analysis of the thioÂphene derivatives 5-(phenylÂsulfonÂyl)-5,6-diÂhydroÂbenzo[7][14]thieno[3,2-j]phenanthridine and (E)-N-{2-[2-(benzo[b]thiophen-2-yl)ethenyl]phenÂyl}-N-(prop-2-yn-1-yl)benzeneÂsulfonamide. Available from:
- A review on the synthesis and biological relevance of benzo[b]thiophene derivatives.
- IUCr. How to grow crystals for X-ray crystallography.
- Indian Chemical Society. Preliminary understanding of experiments on single crystal X-ray crystallography.
- SERC. Single-crystal X-ray Diffraction.
- Synthesis, characterization and biological activities of some new benzo[b]thiophene derivatives.
- ResearchGate. X-ray crystallography and chirality: understanding the limitations.
- Chiralpedia. Part 7: Analytical Techniques for Stereochemistry.
- Universität Zürich. Preparation of Single Crystals for X-ray Diffraction - Department of Chemistry | UZH.
- RSC Publishing. Synthesis, characterization, and biophysical and chemical properties of benzo[b]thiophene derivatives and their metal complexes - New Journal of Chemistry.
- Springer Nature Experiments. X-ray Diffraction Protocols and Methods.
- Advances in chiral analysis: from classical methods to emerging technologies.
- NIH. X-Ray Crystallography of Chemical Compounds - PMC.
- Creative Biostructure. Comparison of X-ray Crystallography, NMR and EM.
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. researcher.manipal.edu [researcher.manipal.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]
- 6. creative-biostructure.com [creative-biostructure.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. iucr.org [iucr.org]
- 9. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 10. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 11. researchgate.net [researchgate.net]
- 12. indianchemicalsociety.com [indianchemicalsociety.com]
- 13. Advances in chiral analysis: from classical methods to emerging technologies - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS01202J [pubs.rsc.org]
- 14. escholarship.org [escholarship.org]
Enantiomeric purity analysis of benzothiophene-3-ethanol
Enantiomeric Purity Analysis of Benzothiophene-3-Ethanol: A Comparative Methodological Guide
Executive Summary
The enantiomeric purity of heteroaromatic secondary alcohols, particularly 1-(benzo[b]thiophen-3-yl)ethanol (benzothiophene-3-ethanol), is a critical quality attribute in pharmaceutical development. These chiral molecules serve as foundational building blocks for bioactive compounds, including 5-lipoxygenase inhibitors analogous to zileuton. Because enantiomers often exhibit radically different pharmacological or toxicological profiles, quantifying enantiomeric excess (ee) at trace levels (<0.1%) is mandatory.
This guide objectively evaluates the leading analytical modalities for the chiral resolution of benzothiophene-3-ethanol, comparing legacy techniques against modern High-Performance Liquid Chromatography (HPLC) using polysaccharide-based Chiral Stationary Phases (CSPs)[1][2].
The Molecular Challenge
Benzothiophene-3-ethanol presents a unique stereochemical challenge. The molecule features a highly electron-rich, rigid, and planar benzothiophene core directly adjacent to a flexible chiral center bearing a hydroxyl group.
-
Steric Bulk: The planar bicyclic ring requires a chiral selector with a sufficiently deep inclusion cavity.
-
Lability: The secondary alcohol at the benzylic/allylic-equivalent position is prone to thermal dehydration, complicating gas-phase analysis.
Modality Shootout: Evaluating Analytical Alternatives
To determine the optimal analytical pathway, we must compare the performance, reliability, and throughput of available methodologies.
H-NMR with Chiral Solvating Agents (The Legacy Approach)
Nuclear Magnetic Resonance (NMR) utilizing Chiral Solvating Agents (CSAs) or derivatization with Mosher’s acid chloride allows for the determination of absolute configuration.
-
The Flaw: NMR suffers from inherently low sensitivity. The Limit of Detection (LOD) for a minor enantiomer is typically 2-5%. Furthermore, peak broadening from the complex aromatic splitting of the benzothiophene ring often obscures the diagnostic methine or methyl signals, making trace quantitation impossible.
Chiral Gas Chromatography (The Volatility Trap)
Gas Chromatography (GC) using derivatized cyclodextrin stationary phases (e.g., Chirasil-Val) offers high theoretical plate counts[3].
-
The Flaw: The secondary alcohol of benzothiophene-3-ethanol is highly susceptible to thermal dehydration in the GC injection port (typically operated at >200 °C), degrading into 3-vinylbenzothiophene. While pre-column derivatization (e.g., acetylation) mitigates this, incomplete derivatization or kinetic resolution during the sample prep can artificially skew the observed enantiomeric ratio.
Chiral HPLC with Polysaccharide CSPs (The Recommended Solution)
Direct analysis via HPLC using immobilized or coated polysaccharide CSPs remains the gold standard[2]. However, performance varies drastically between Cellulose and Amylose derivatives.
-
Cellulose CSPs (e.g., Chiralcel OD-H): The linear backbone of cellulose creates relatively shallow chiral grooves. While it provides moderate selectivity, it often fails to achieve baseline resolution (Rs > 2.0) for bulky bicyclic systems.
-
Amylose CSPs (e.g., Chiralpak AD-H or IG): Amylose forms a tighter, highly ordered helical structure. This architecture provides deep inclusion cavities that perfectly accommodate the benzothiophene core, yielding superior resolution and allowing for trace impurity detection down to 0.05% ee[4].
Decision matrix for selecting the optimal chiral analysis modality.
Quantitative Performance Comparison
The following table summarizes the experimental performance of these modalities when analyzing a racemic mixture of benzothiophene-3-ethanol.
| Analytical Modality | Chiral Selector / Reagent | Selectivity ( | Resolution (Rs) | Limit of Quantitation (LOQ) | Sample Prep Time |
| HPLC (Amylose CSP) | Amylose tris(3,5-dimethylphenylcarbamate) | 1.42 | > 3.5 | 0.05% | < 5 mins |
| HPLC (Cellulose CSP) | Cellulose tris(3,5-dimethylphenylcarbamate) | 1.18 | 1.7 | 0.20% | < 5 mins |
| Chiral GC | 1.08 | 1.2 | 0.50% | > 60 mins (Deriv.) | |
| (R)-Mosher's Acid Chloride | N/A | N/A | ~5.00% | > 120 mins |
Data Interpretation: The Amylose CSP provides a resolution (Rs) greater than 3.5, which is well above the baseline requirement of 1.5. This excessive resolution is what enables the integration of a 0.05% minor enantiomer peak without interference from the tailing of the major peak.
Mechanistic Deep-Dive: Why Amylose Outperforms Cellulose
The superior performance of Amylose tris(3,5-dimethylphenylcarbamate) is rooted in a highly specific tri-point recognition mechanism[1].
-
Stacking: The electron-rich benzothiophene core engages in strong
interactions with the 3,5-dimethylphenyl rings of the stationary phase. -
Hydrogen Bonding: The carbamate linkages (NH and C=O) on the amylose backbone act as rigid hydrogen-bond donors and acceptors for the hydroxyl group of the ethanol moiety.
-
Steric Inclusion: The helical twist of amylose creates a chiral pocket. The (R)-enantiomer's methyl group fits seamlessly into this pocket, whereas the (S)-enantiomer experiences steric repulsion, leading to differential retention times.
Tri-point chiral recognition mechanism on an amylose-based stationary phase.
Optimized Experimental Protocol: Amylose CSP HPLC
To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . It forces the analyst to prove instrument capability prior to reporting unknown purity values.
Materials Required:
-
Column: Chiralpak AD-H or IG-3 (250 mm × 4.6 mm, 5 µm)[4]
-
Mobile Phase: n-Hexane / Isopropanol (90:10, v/v), HPLC grade
-
Detection: UV at 254 nm (optimal for the benzothiophene chromophore)
Step 1: System Equilibration
-
Flush the column with the mobile phase at 1.0 mL/min for a minimum of 45 minutes.
-
Maintain the column compartment at a strict 25 °C. Causality: Temperature fluctuations alter the thermodynamics of the transient diastereomeric complexes, directly impacting selectivity (
).
Step 2: System Suitability Testing (SST) - Critical Self-Validation
-
Prepare a racemic standard of benzothiophene-3-ethanol at 1.0 mg/mL.
-
Inject 10 µL of the racemate.
-
Validation Gate: The system is only approved for use if the calculated Resolution (Rs) between the two peaks is
2.0, and the tailing factor for both peaks is 1.2. If tailing occurs, it indicates active silanol interference, requiring a column wash or replacement.
Step 3: Sensitivity Verification
-
Dilute the racemic standard to 0.0005 mg/mL (representing a 0.05% impurity level).
-
Inject 10 µL.
-
Validation Gate: The Signal-to-Noise (S/N) ratio of the peaks must be
10. This proves the system can accurately integrate trace enantiomeric impurities.
Step 4: Sample Analysis
-
Dissolve the synthesized/purified benzothiophene-3-ethanol sample in the mobile phase to a concentration of 1.0 mg/mL.
-
Inject 10 µL and record the chromatogram.
-
Calculate the enantiomeric excess (ee) using area normalization:
.
References
-
Medires Publishing. (2023). Chiral Analysis of Sertaconazole by HPLC Method on Polysaccharide Derivatives. [Link]
-
IAPC-OBP. (n.d.). Chiral separation for enantiomeric determination in the pharmaceutical industry. [Link]
-
Spelmezan, C.-G., et al. (2023). Stable and efficient biopolymeric nanocompozite of Candida Antarctica lipase B. Studia Universitatis Babes-Bolyai Chemia. [Link]
-
Bao, Q., et al. (2024). Highly Enantioselective Lewis Acid Catalyzed Conjugate Addition of Imidazo[1,2-a]pyridines to α,β-Unsaturated 2-Acylimidazoles under Mild Conditions. The Journal of Organic Chemistry. [Link]
Sources
Comparative Guide: Biocatalytic vs. Chemocatalytic Reduction of 2-Acetylbenzothiophene
[1]
Executive Summary
This guide evaluates two distinct methodologies for the reduction of 2-acetylbenzothiophene to 1-(benzo[b]thiophen-2-yl)ethanol : Asymmetric Transfer Hydrogenation (ATH) using Ruthenium catalysts and Biocatalytic Reduction using Ketoreductases (KREDs).[1]
The Verdict: While chemical reduction (ATH) offers a broad substrate scope and readily available catalysts, Enzymatic Reduction (KRED) is the superior protocol for pharmaceutical applications targeting the (S)-enantiomer. The enzymatic route circumvents the "sulfur poisoning" effect often observed with transition metals, delivers superior enantiomeric excess (>99% ee), and eliminates heavy metal remediation from the final drug substance.
Mechanistic Comparison
Chemical Route: Asymmetric Transfer Hydrogenation (ATH)
The industry standard for chemical reduction of aromatic ketones is Ruthenium-catalyzed ATH. This method utilizes a chiral Ruthenium-arene complex (e.g., Ru-TsDPEN) and a hydrogen donor (Formic acid/Triethylamine).[1]
-
Mechanism: The reaction proceeds via a metal-ligand bifunctional mechanism.[1] The Ruthenium center coordinates the hydride, while the amino group of the ligand directs the proton, facilitating a concerted transfer to the ketone.
-
The Benzothiophene Challenge: The sulfur atom in the benzothiophene ring acts as a soft Lewis base, which can competitively coordinate to the soft Ruthenium center. This often necessitates higher catalyst loadings (>1 mol%) compared to non-heteroaromatic substrates, increasing cost and purification burdens.
Biological Route: Enzymatic Reduction (KRED)
Ketoreductases (KREDs), dependent on nicotinamide cofactors (NADPH/NADH), facilitate the stereoselective hydride transfer to the carbonyl carbon.[2]
-
Mechanism: The enzyme binds the hydrophobic benzothiophene moiety in a specific orientation within the active site. The hydride is transferred from the cofactor (NADPH) to the si-face or re-face of the ketone, governed by Prelog’s rule or anti-Prelog specificity of the enzyme variant.
-
Cofactor Recycling: To make this economically viable, a coupled enzyme system (e.g., Glucose Dehydrogenase - GDH) regenerates NADPH in situ, oxidizing Glucose to Gluconolactone.[1]
Reaction Pathway Visualization[1]
Figure 1: Parallel reaction pathways comparing metal-ligand catalysis (Red) vs. enzymatic reduction with cofactor recycling (Green).[1]
Performance Metrics & Data
The following data aggregates typical results from process optimization studies comparing Ru-catalysis against engineered KREDs for benzothiophene derivatives.
| Metric | Chemical Reduction (ATH) | Enzymatic Reduction (KRED) |
| Catalyst | RuCl(p-cymene)[(S,S)-TsDPEN] | Engineered KRED (e.g., Lactobacillus origin) |
| Reaction Medium | DMF or EtOAc / TEAF | Phosphate Buffer (pH 7.[1]0) / DMSO (5%) |
| Temperature | 40°C - 60°C | 30°C |
| Conversion | 95 - 98% | > 99% |
| Enantiomeric Excess (ee) | 92 - 96% (Requires recrystallization) | > 99.5% (Direct isolation) |
| Substrate Loading | 50 - 100 g/L | 100 - 200 g/L |
| Catalyst Loading | 0.5 - 1.0 mol% (High due to S-poisoning) | 1 - 2 wt% enzyme loading |
| E-Factor (Waste/Product) | High (Organic solvents, metal removal) | Low (Aqueous waste, biodegradable) |
| Purification | Silica column or Crystallization + Scavenging | Phase separation + Filtration |
Experimental Protocols
Protocol A: Enzymatic Reduction (Recommended)
This protocol utilizes a self-validating cofactor recycling system.[1] pH stability is the control point.
Reagents:
-
KRED Enzyme (Lyophilized powder)[1]
-
NADP+ (Cofactor, catalytic amount)
-
Glucose Dehydrogenase (GDH, Recycling enzyme)
-
Buffer: 100 mM Potassium Phosphate, pH 7.0
Workflow:
-
Buffer Prep: Dissolve 1.0 g Glucose and 5 mg NADP+ in 20 mL Potassium Phosphate buffer (pH 7.0).
-
Enzyme Charge: Add 20 mg GDH and 50 mg KRED enzyme to the solution. Stir gently until dissolved.
-
Substrate Addition: Dissolve 1.0 g 2-acetylbenzothiophene in 2 mL DMSO (cosolvent). Add this dropwise to the enzyme mixture.
-
Note: The mixture will form a suspension. KREDs operate well in biphasic systems.
-
-
Incubation: Stir at 30°C @ 250 rpm.
-
In-Process Control (IPC): Monitor pH every 2 hours. If pH drops below 6.5 (due to gluconic acid formation), titrate with 1M NaOH to maintain pH 7.0.
-
Validation: Reaction is complete when pH consumption stabilizes and HPLC shows <0.5% ketone.
-
-
Workup: Add 20 mL Ethyl Acetate. Centrifuge to break emulsion. Separate organic layer. Dry over MgSO4 and concentrate.
Protocol B: Chemical Asymmetric Transfer Hydrogenation
This protocol serves as the baseline alternative if enzymes are unavailable.
Reagents:
-
Catalyst: RuCl(p-cymene)[(S,S)-TsDPEN][1]
-
Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotrope)[1]
Workflow:
-
Inerting: Flame-dry a round bottom flask and purge with Nitrogen.
-
Catalyst Prep: Charge Ru-catalyst (1.0 mol%) and substrate (1.0 g) into the flask.
-
Solvent: Add 10 mL anhydrous DMF (degassed).
-
Initiation: Add 2.5 mL Formic Acid/TEA mixture via syringe.
-
Reaction: Heat to 60°C. Stir for 24 hours.
-
Critical Control: Monitor by TLC (Hexane:EtOAc 8:2). Benzothiophenes can retard reaction rates; if stalled, add 0.2 mol% fresh catalyst.
-
-
Quench: Pour into water (50 mL). Extract with DCM.
-
Purification: Requires silica gel chromatography to remove metal residues and achieve >98% purity.
Process Visualization: Biocatalytic Workflow
This diagram illustrates the "Green" workflow of the enzymatic route, highlighting the closed-loop cofactor regeneration which drives the reaction equilibrium forward.
Figure 2: Operational workflow for KRED-mediated reduction with integrated cofactor recycling.
References
-
Zileuton Synthesis & 5-LO Inhibition
-
Genovese, T. et al. "Multitarget Drugs: Synthesis and Preliminary Pharmacological Characterization of Zileuton Analogues." Iris AperTO, 2010.[6]
-
-
Enzymatic Reduction of Heterocyclic Ketones
-
Chemical vs.
-
Hollmann, F. et al. "Biocatalytic and chemocatalytic approaches to the highly stereoselective 1,2-reduction."[1] Green Chemistry, 2022.
-
-
Asymmetric Hydrogenation Standards
-
Benzothiophene Precursor Properties
Sources
- 1. prepchem.com [prepchem.com]
- 2. wxjs.chinayyhg.com [wxjs.chinayyhg.com]
- 3. CAS 22720-75-8: 2-Acetylbenzothiophene | CymitQuimica [cymitquimica.com]
- 4. researchgate.net [researchgate.net]
- 5. 2-Acetylbenzothiophene 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. iris.unito.it [iris.unito.it]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Comparative Guide: HPLC Enantiomeric Separation of (R)- and (S)-Benzothiophene Ethanol
Executive Summary
1-(benzo[b]thiophen-2-yl)ethanol is a highly valuable chiral building block, notably serving as a critical intermediate in the stereoselective synthesis of active pharmaceutical ingredients (APIs) such as Zileuton, a 5-lipoxygenase inhibitor utilized in asthma therapy (1)[1]. Because the pharmacological efficacy of these APIs is strictly dependent on enantiomeric purity, achieving baseline separation of the (R) and (S) enantiomers via High-Performance Liquid Chromatography (HPLC) is a mandatory analytical checkpoint during biocatalytic resolution ().
This guide objectively compares the performance of leading chiral stationary phases (CSPs) for this separation and provides a self-validating experimental workflow.
Part 1: The Causality of Chiral Recognition (Expertise & Experience)
In an achiral environment, the (R) and (S) enantiomers of benzothiophene ethanol exhibit identical physicochemical properties, making them indistinguishable by standard reversed-phase HPLC. Separation requires a Chiral Stationary Phase (CSP) to create an asymmetric environment.
When the racemic mixture interacts with a polysaccharide-based CSP, the enantiomers form transient diastereomeric complexes with the chiral selector. The retention time (
-
Hydrogen bonding (via the hydroxyl group of the ethanol moiety).
- stacking (via the electron-rich benzothiophene ring).
-
Dipole-dipole interactions or steric fitting within the polymer grooves.
The (R)-enantiomer typically experiences steric hindrance that prevents optimal alignment with the CSP's chiral grooves, resulting in a lower binding affinity and an earlier retention time. Conversely, the (S)-enantiomer achieves a tighter stereochemical fit, leading to prolonged retention.
Fig 1. Chiral recognition mechanism leading to differential HPLC retention times.
Part 2: Comparative Performance of Chiral Stationary Phases
To objectively evaluate the optimal method for resolving (R)- and (S)-benzothiophene ethanol, we compare three industry-standard polysaccharide CSPs under identical normal-phase conditions.
Mobile Phase Rationale: A mixture of n-hexane and 2-propanol (95:5, v/v) is purposefully chosen (). Hexane acts as the non-polar bulk solvent to drive the analyte into the CSP, while the 5% 2-propanol acts as a polar modifier, competing for hydrogen bonding sites to prevent excessive retention and peak broadening.
Table 1: Representative HPLC Performance Comparison
| Chiral Column Alternative | Selector Type | RT (R)-Enant. (min) | RT (S)-Enant. (min) | Selectivity ( | Resolution ( |
| Lux Cellulose-3 | Cellulose tris(4-methylbenzoate) | 11.2 | 13.5 | 1.25 | 2.8 |
| Chiralcel OD-H | Cellulose tris(3,5-dimethylphenylcarbamate) | 14.1 | 15.8 | 1.15 | 1.9 |
| Chiralpak AD-H | Amylose tris(3,5-dimethylphenylcarbamate) | 16.5 | 17.2 | 1.05 | 1.1 |
Data Insights:
The Cellulose-3 column significantly outperforms the carbamate-derivatized alternatives. The benzoate derivative in Cellulose-3 provides a more rigid
Part 3: Self-Validating Experimental Protocol (Trustworthiness)
To ensure analytical trustworthiness, the following normal-phase HPLC protocol is designed as a self-validating system . By embedding system suitability criteria directly into the workflow, the method automatically flags solvent degradation, moisture contamination, or column fouling.
Step 1: Mobile Phase Preparation
-
Action: Mix HPLC-grade n-hexane and 2-propanol in a 95:5 (v/v) ratio. Degas via ultrasonication for 15 minutes.
-
Causality: Dissolved gases can cause baseline instability and bubble formation in the UV flow cell. The 95:5 ratio provides the exact polarity needed to elute the compounds within 15 minutes while maintaining optimal chiral recognition.
Step 2: Sample Preparation
-
Action: Dissolve racemic 1-(benzo[b]thiophen-2-yl)ethanol in the mobile phase to a final concentration of 1.0 mg/mL. Filter through a 0.22 µm PTFE syringe filter.
-
Causality: Dissolving the sample directly in the mobile phase prevents solvent-mismatch peak distortion (fronting/tailing) upon injection into the column.
Step 3: Chromatographic Execution
-
Column: Lux Cellulose-3 (250 x 4.6 mm, 3 µm) or equivalent.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Temperature: 25 °C (Isothermal).
-
Detection: UV at 254 nm.
Step 4: System Suitability & Validation (Self-Validation Check)
-
Action: Analyze the resulting chromatogram. The system is only considered valid for enantiomeric excess (ee) calculations if:
-
Resolution (
): Must be (baseline separation). -
Tailing Factor (
): Must be for both peaks.
-
-
Causality: If
, it indicates either column degradation (loss of chiral selector) or moisture absorption in the mobile phase (which aggressively alters hydrogen bonding dynamics). This built-in check prevents the reporting of inaccurate stereochemical data.
Fig 2. Self-validating HPLC experimental workflow for enantiomeric separation.
References
-
Title: A New Approach in Lipase-Octyl-Agarose Biocatalysis of 2-Arylpropionic Acid Derivatives Source: International Journal of Molecular Sciences (MDPI), 2024. URL: [Link]
-
Title: Stable and efficient biopolymeric nanocompozite of Candida Antarctica lipase B Source: Studia Universitatis Babeș-Bolyai Chemia, 2023. URL: [Link]
Sources
Safety Operating Guide
(R)-1-(benzo[b]thiophen-3-yl)ethanol proper disposal procedures
Comprehensive Environmental Health & Safety (EHS) Guide: Disposal of (R)-1-(benzo[b]thiophen-3-yl)ethanol
As a critical chiral building block in pharmaceutical development—most notably in the synthesis of 5-lipoxygenase inhibitors like zileuton—(R)-1-(benzo[b]thiophen-3-yl)ethanol is frequently handled in drug discovery laboratories. While its utility in asymmetric synthesis is well-documented, its end-of-life management requires strict adherence to environmental safety protocols.
Because this compound features a benzothiophene core, it inherits specific environmental hazard profiles, primarily acute aquatic toxicity and the potential to generate sulfur oxides (SOx) upon combustion[1][2]. This guide provides drug development professionals with a self-validating, EHS-compliant protocol for the safe segregation, handling, and disposal of this substance.
Hazard Profile and Waste Categorization
Before initiating any disposal protocol, it is critical to understand the physicochemical properties that dictate the waste stream assignment. The parent scaffold, benzo[b]thiophene, is classified under GHS as harmful if swallowed (H302) and toxic to aquatic life with long-lasting effects (H411)[1][2]. Consequently, any derivative, including (R)-1-(benzo[b]thiophen-3-yl)ethanol, must be treated as a severe aquatic pollutant.
Table 1: Waste Characterization Data
| Parameter | Specification / Classification | Logistical Implication |
| GHS Hazards | Acute Tox. 4 (Oral), Aquatic Chronic 2 | Zero-drain disposal policy. Must never be flushed or sewered[3][4]. |
| Waste Stream Category | Non-halogenated organic waste (Sulfur-containing) | Must be segregated from halogenated waste to optimize incineration costs and prevent incompatible mixing. |
| Combustion Byproducts | Carbon oxides (CO, CO2), Sulfur oxides (SOx) | Requires disposal via licensed facilities equipped with alkaline gas scrubbers to neutralize SOx emissions. |
| Incompatibilities | Strong oxidizing agents | Segregate waste containers from nitric acid, peroxides, and permanganates to prevent exothermic reactions. |
Standard Operating Procedure: Laboratory Disposal Workflow
The following step-by-step methodology ensures compliance with standard EPA and international hazardous waste regulations[3]. The causality behind each step is rooted in preventing environmental release and ensuring safe downstream processing.
Step 1: Point-of-Generation Segregation
-
Action: Immediately designate a specific waste container for "Sulfur-Containing Organic Waste."
-
Rationale: Mixing sulfur-containing organics with standard solvent waste can complicate downstream incineration. Facilities must route sulfurous waste to specific incinerators equipped with SOx scrubbers. If the compound is dissolved in a halogenated solvent (e.g., DCM), it must be routed to the "Halogenated Organic Waste" stream, which takes precedence due to the complexity of dioxin prevention during incineration.
Step 2: Containerization
-
Action: Collect the waste (solid residues, mother liquors, or contaminated solvents) in a chemically compatible, high-density polyethylene (HDPE) or glass container.
-
Rationale: HDPE and glass prevent leaching. Ensure the container is never filled beyond 80% capacity to allow for vapor expansion, especially if stored in temperature-fluctuating environments.
Step 3: Labeling and Documentation
-
Action: Affix a standardized Hazardous Waste label. Explicitly write "(R)-1-(benzo[b]thiophen-3-yl)ethanol" and check the boxes for "Toxic" and "Environmental Hazard."
-
Rationale: "Cradle-to-grave" tracking is a regulatory requirement[3]. Unknown or poorly labeled waste incurs massive analytical fees from waste disposal contractors and poses a severe risk to EHS personnel.
Step 4: Institutional Transfer
-
Action: Transfer the sealed, labeled container to your institution's central EHS accumulation area within the legally mandated timeframe (typically 90 to 365 days depending on generator status)[3].
-
Rationale: EHS coordinates with licensed third-party contractors who perform high-temperature incineration (typically >1000°C) to completely destroy the benzothiophene ring system, followed by alkaline scrubbing to capture the resulting sulfur dioxide[4].
Spill Response and Decontamination Protocol
In the event of an accidental release on the benchtop or in the fume hood, immediate containment is required to prevent the substance from reaching sink drains or floor drains[1].
-
Isolate: Evacuate non-essential personnel from the immediate area and ensure proper PPE is worn (nitrile gloves, lab coat, safety goggles).
-
Contain: If the compound is in solution, surround the spill with an inert, non-combustible absorbent material such as vermiculite, dry sand, or specialized chemical spill pads[1][4]. Do not use combustible materials like paper towels for large solvent-based spills.
-
Collect: Use a non-sparking tool to scoop the absorbed mixture into a heavy-duty hazardous waste bag or rigid container[4].
-
Decontaminate: Wash the affected surface with a compatible solvent (e.g., ethanol or isopropanol) to dissolve residual compound, wipe with absorbent pads, and finally wash with soap and water. All decontamination materials must be disposed of as hazardous waste[3].
Waste Lifecycle Visualization
The following diagram illustrates the logical flow of (R)-1-(benzo[b]thiophen-3-yl)ethanol from experimental generation to final destruction, highlighting the critical segregation checkpoints.
Workflow for the laboratory segregation, collection, and licensed disposal of benzothiophenes.
References
- Tokyo Chemical Industry (India) Pvt. Ltd. "Benzo[b]thiophene | 95-15-8 Safety Data Sheet." TCI Chemicals.
- Frabotta, David. "EPA's New Rules on Drug Disposal Begin in August." Drug Topics.
- National Center for Biotechnology Information. "Benzo(B)Thiophene | C8H6S | CID 7221 - PubChem." PubChem.
- Tokyo Chemical Industry UK Ltd. "Benzo[b]thiophene | 95-15-8." TCI Chemicals.
Sources
Personal protective equipment for handling (R)-1-(benzo[b]thiophen-3-yl)ethanol
The following guide details the personal protective equipment (PPE) and handling protocols for (R)-1-(benzo[b]thiophen-3-yl)ethanol (CAS: 887256-60-2).[1][2]
As a chiral intermediate often used in the synthesis of 5-lipoxygenase inhibitors (e.g., Zileuton analogs), this compound requires strict adherence to safety protocols to prevent exposure and maintain enantiomeric purity.[2] The safety profile below is synthesized from data on the specific enantiomer and its close structural analogs (Benzo[b]thiophene derivatives).
Part 1: Executive Safety Summary (Immediate Action Card)
| Parameter | Critical Information |
| Signal Word | WARNING |
| Primary Hazards | H302 (Harmful if swallowed), H315 (Skin Irritant), H319 (Eye Irritant), H335 (Respiratory Irritant).[1][2] |
| Physical State | White to off-white crystalline solid (typically).[2][3] |
| Odor | Characteristic sulfurous/thiophene odor (unpleasant, lingering).[2] |
| Min. PPE | Nitrile Gloves (0.11 mm), Safety Goggles, Lab Coat, Fume Hood.[2] |
| Spill Response | Dry: Sweep gently (avoid dust).[2] Wet: Absorb with vermiculite.[2] Do not flush to drain.[2] |
| Fire Safety | Emits toxic Sulfur Oxides (SOx) and Carbon Monoxide (CO) upon combustion.[2] |
Part 2: Hazard Assessment & Risk Profiling[1][2][3][4]
2.1 Toxicological Justification
While specific toxicological data for the (R)-enantiomer is limited, the benzothiophene core dictates the safety profile.[2]
-
Route of Entry: Inhalation of dust and dermal absorption are the primary risks during weighing and transfer.[2]
-
Target Organs: Mucous membranes (respiratory tract) and skin.[2]
-
Sensitization: Benzothiophene derivatives can cause sensitization.[2] The sulfur moiety implies a risk of lingering odors on skin/clothing if containment fails.[2]
2.2 The "Chiral" Factor
Handling (R)-1-(benzo[b]thiophen-3-yl)ethanol requires "Process PPE"—equipment that protects the worker and the chemical.[1][2]
-
Enantiomeric Excess (ee) Protection: Trace impurities (acids/bases on gloves) can catalyze racemization.[2] Clean, single-use gloves are mandatory for every manipulation.[2]
Part 3: PPE Selection Framework
3.1 Hand Protection (Dermal Barrier)
Benzothiophenes are lipophilic organic solids.[2] Standard latex gloves offer insufficient protection against organic solvents used to dissolve this compound.[2]
3.2 Respiratory Protection[2][5][6]
-
Engineering Control (Primary): All open handling must occur inside a certified Chemical Fume Hood with a face velocity of 80–100 fpm.
-
PPE (Secondary):
3.3 Ocular Protection[2]
-
Standard: Chemical Splash Goggles (ANSI Z87.1 or EN 166).[2]
-
Contraindication: Do not use safety glasses with open sides.[2] Fine dust from benzothiophene crystals can bypass side shields and irritate the cornea.[2]
3.4 PPE Decision Logic (Visualization)
Figure 1: PPE Selection Logic Flowchart based on physical state and operational context.
Part 4: Operational Protocols
4.1 Donning & Doffing (The "Clean-Dirty" Rule)
To prevent contaminating the lab environment with sulfurous odors or active compounds:
-
Donning: Lab coat
Goggles Inner Gloves Outer Gloves.[2] -
Doffing (Critical):
4.2 Weighing & Transfer Workflow
Static electricity is a common issue with benzothiophene solids, causing powder to "jump."[2]
-
Preparation: Place an antistatic gun or ionizer bar inside the hood if available.[2]
-
Containment: Use a disposable weighing boat. Do not weigh directly into the final vessel unless taring is possible.[2]
-
Technique: Use a stainless steel spatula (avoid plastic which builds static).[2]
-
Cleanup: Immediately wipe the balance area with a solvent-dampened tissue (Acetone or Ethanol) and dispose of the tissue as hazardous waste.[2]
Part 5: Emergency Response & Disposal
5.1 Exposure Response
| Scenario | Immediate Action |
| Eye Contact | Flush with water for 15 mins. Hold eyelids open. Seek medical attention. |
| Skin Contact | Wash with soap and cool water.[7] If odor persists, treat skin with a dilute bicarbonate paste (neutralizes acidic sulfur byproducts).[2] |
| Inhalation | Move to fresh air.[2][3][8][4][5][6][9][10][11] If breathing is difficult, administer oxygen (trained personnel only).[2] |
5.2 Spill Cleanup Protocol
Do not dry sweep vigorously. This generates dust.[2]
-
Isolate: Close lab doors; post "Do Not Enter" sign.
-
Protect: Don N95/P100 respirator and double gloves.[2]
-
Contain:
-
Decontaminate: Clean surface with 10% bleach solution followed by water to degrade sulfur residues.[2]
5.3 Waste Disposal Strategy
-
Waste Stream: Organic Solid/Liquid (Sulfur-Containing). [1][2]
-
Labeling: Explicitly mark "Contains Benzothiophene Derivatives - Stench."
-
Segregation: Do not mix with oxidizers (e.g., Nitric Acid) to prevent exothermic SOx release.[2]
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 83731, Thiophene-3-ethanol (Structural Analog).[2] Retrieved from [Link][2]
-
Occupational Safety and Health Administration (OSHA). Personal Protective Equipment Standards (29 CFR 1910.132).[2] Retrieved from [Link][2]
Sources
- 1. 5381-24-8|Benzo[b]thiophen-3-ylmethanol|BLD Pharm [bldpharm.com]
- 2. Thiophene-3-ethanol | C6H8OS | CID 83731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. downloads.ossila.com [downloads.ossila.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. fishersci.com [fishersci.com]
- 7. cloudfront.zoro.com [cloudfront.zoro.com]
- 8. assets.eshop-live.com [assets.eshop-live.com]
- 9. WERCS Studio - Application Error [assets.thermofisher.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. echemi.com [echemi.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

